7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
描述
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Structure
3D Structure
属性
IUPAC Name |
7-(3,5-dichlorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNBZMLWDZFQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645295 | |
| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-54-3 | |
| Record name | 3,5-Dichloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide for the synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The described protocol is based on the principles of the Friedel-Crafts acylation, a fundamental and widely used method in organic synthesis for the formation of aryl ketones. This document outlines the necessary reagents, a step-by-step experimental procedure, and expected outcomes, supported by quantitative data and graphical representations of the synthetic workflow and reaction mechanism.
Core Synthesis Strategy: Friedel-Crafts Acylation
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3-dichlorobenzene.[1] This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with an acyl group derived from a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative laboratory-scale synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,3-Dichlorobenzene | 14.7 | g | Limiting Reagent |
| Pimelic Anhydride | 14.2 | g | |
| Anhydrous Aluminum Chloride | 29.3 | g | Catalyst |
| Stoichiometry | |||
| Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 | ||
| Product | |||
| This compound | |||
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [4] | |
| Molecular Weight | 289.15 | g/mol | [4] |
| Theoretical Yield | 28.9 | g | |
| Expected Yield (Range) | 20.2 - 24.6 | g | Based on typical 70-85% yield for similar reactions. |
| Purity (Expected) | >95% | % | After purification |
| Reaction Conditions | |||
| Solvent | Dichloromethane (CH₂Cl₂) | mL | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | °C | |
| Reaction Time | 2 - 4 | hours |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
1,3-Dichlorobenzene (≥98%)
-
Pimelic Anhydride (≥97%)
-
Anhydrous Aluminum Chloride (≥99%)
-
Dichloromethane (anhydrous, ≥99.8%)
-
Hydrochloric Acid (concentrated, 37%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (29.3 g) in anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C using an ice bath.
-
Formation of the Acylium Ion: Dissolve pimelic anhydride (14.2 g) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Friedel-Crafts Acylation: After the addition is complete, add 1,3-dichlorobenzene (14.7 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: After the addition of 1,3-dichlorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a large beaker with vigorous stirring in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with deionized water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key properties such as melting point and pKa. Furthermore, potential biological activities are discussed based on the analysis of its structural motifs and comparison with functionally related molecules.
Core Physicochemical Properties
Quantitative data available from chemical suppliers for this compound are summarized in the table below. It is important to note that experimentally determined values for melting point and pKa have not been found in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 289.15 g/mol | --INVALID-LINK--[1] |
| Density | 1.302 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 467.7 °C at 760 mmHg | --INVALID-LINK--[1] |
| Refractive Index | 1.55 | --INVALID-LINK--[1] |
| Flash Point | 236.7 °C | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 54.37 Ų | --INVALID-LINK--[1] |
| LogP (octanol-water partition coefficient) | 4.211 | --INVALID-LINK--[1] |
| Melting Point | Not available | |
| pKa | Not available |
Experimental Protocols
The following sections describe standard methodologies for the experimental determination of melting point and pKa, which can be applied to this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[2][3][4][5][6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress the melting point and broaden the range.[2]
Principle: A small amount of the finely powdered solid is heated slowly in a capillary tube, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Capillary tubes (sealed at one end)[2]
-
Mortar and pestle (for grinding the sample)
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the sample to fall to the bottom, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., >10°C/min) is initially used to get an approximate melting range.[4]
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]
-
Repeatability: The determination should be repeated at least twice to ensure the values are consistent.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa is the pH at which the acid is 50% dissociated.[7] Potentiometric titration is a highly accurate method for its determination.[8][9]
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the base. The pKa is determined from the resulting titration curve, typically at the half-equivalence point.[7][10]
Apparatus:
-
pH meter with a combination pH electrode[8]
-
Buret
-
Magnetic stirrer and stir bar
-
Beakers
-
Volumetric flasks
Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)[8]
-
pH calibration buffers (e.g., pH 4, 7, and 10)[8]
-
High-purity water (degassed to remove CO₂)
Procedure:
-
Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[8]
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). A constant ionic strength is maintained by adding a background electrolyte like KCl.[8] The solution is made acidic (pH 1.8-2.0) with a standard HCl solution.[8]
-
Titration: The solution is stirred continuously. The standardized NaOH solution is added in small, precise increments from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]
-
Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The experiment should be repeated multiple times to ensure accuracy and precision.[8]
Potential Biological Activities
While no specific biological activity or signaling pathway has been definitively reported for this compound, its chemical structure suggests potential areas for investigation.
Insights from the 3,5-Dichlorophenyl Moiety
The 3,5-dichlorophenyl group is present in a number of biologically active compounds. For instance, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated anti-cancer properties in lung cancer and melanoma cell lines, inducing apoptosis and cell cycle arrest.[11][12] Other compounds containing this moiety have been investigated for their effects on mycobacterial energetics and as potential antimicrobial agents.[13] The presence of chlorine atoms on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially impacting its interaction with biological targets.
Structural Similarity to PPAR Modulators
The overall structure of this compound, featuring a carboxylic acid head group, a flexible aliphatic chain, and a substituted aromatic ring, is reminiscent of ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[14][15][16] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[17][18] Phenylpropanoic acid derivatives, for example, are a known class of PPAR agonists.[14][16] It is plausible that this compound could act as a modulator of one or more PPAR isoforms (α, δ, or γ).
A hypothetical signaling pathway for PPAR activation is depicted below. Ligand binding to PPAR leads to a conformational change, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed protocols for the experimental determination of its melting point and pKa. While direct evidence of its biological activity is lacking, its structural features suggest that it may possess anti-cancer or antimicrobial properties and could potentially modulate PPAR signaling pathways. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. ursinus.edu [ursinus.edu]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Design and synthesis of peroxisome proliferator-activated receptor (PPAR) delta agonists and its implication to the driving force to elicit PPAR delta selectivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Design and synthesis of peroxisome proliferator-activated receptor (PPAR) delta agonists and its implication to the driving force to elicit PPAR delta selectivity]. | Semantic Scholar [semanticscholar.org]
- 16. In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy : Oriental Journal of Chemistry [orientjchem.org]
- 17. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry data and analytical methodology for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information presented is essential for researchers involved in the characterization, quantification, and metabolic studies of this and structurally related compounds.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Monoisotopic Mass | 288.0320 g/mol |
| CAS Number | 898765-54-3 |
| Chemical Structure | (See Fragmentation Pathway Diagram) |
Predicted Mass Spectrometry Data
Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation pattern based on the established principles of mass spectrometry for ketones and carboxylic acids. The molecular ion peak [M]+• is expected at m/z 288 (for the ³⁵Cl isotopes).
Table 1: Predicted Major Mass Fragments for this compound
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
| 288/290/292 | [C₁₃H₁₄Cl₂O₃]⁺• | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 173/175/177 | [C₆H₃Cl₂CO]⁺ | Alpha-cleavage adjacent to the carbonyl group, resulting in the stable 3,5-dichlorobenzoyl cation. This is expected to be a prominent peak due to the stability of the acylium ion. |
| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the heptanoic acid chain fragment. |
| 97 | [C₅H₉O]⁺ | Subsequent loss of water (H₂O) from the [C₆H₁₁O₂]⁺ fragment. |
| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the aliphatic chain. |
| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids, although it may be of lower intensity. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve generation.
-
Sample Extraction (from a biological matrix):
-
To 100 µL of the sample (e.g., plasma, urine), add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required, though negative mode is often suitable for carboxylic acids).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: m/z 287 (for [M-H]⁻ in negative mode) or m/z 289 (for [M+H]⁺ in positive mode).
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Based on the predicted fragmentation, key product ions to monitor would be derived from the precursor ion.
-
Collision Energy: Optimization is required to achieve the most stable and intense fragment ion signals.
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Signaling Pathways
Currently, there is no specific information available in the public domain that directly implicates this compound in any established signaling pathways. Further research would be required to elucidate its biological roles and interactions.
Disclaimer: The mass spectrometry data presented in this guide is predictive and based on theoretical fragmentation patterns. Experimental verification is necessary to confirm these findings. The provided experimental protocol is a general guideline and should be optimized for specific applications and instrumentation.
A Methodological Guide to the Identification and Validation of Potential Biological Targets for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
Abstract: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a novel chemical entity with, as of the date of this document, no publicly available data regarding its biological activity or molecular targets. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. The methodologies described herein are standard in the fields of chemical biology and drug discovery, and are intended to provide a roadmap for researchers, scientists, and drug development professionals. This document details a workflow that begins with computational prediction, progresses through in vitro screening and target deconvolution, and culminates in target validation and pathway analysis. Each stage is accompanied by illustrative data tables, detailed experimental protocols, and workflow diagrams to provide a thorough and practical framework for elucidating the mechanism of action of this and other novel small molecules.
Physicochemical Properties of this compound
Before commencing any biological evaluation, it is crucial to understand the basic physicochemical properties of the compound. These properties can offer initial clues about its potential ADME (absorption, distribution, metabolism, and excretion) characteristics and amenability to certain assay formats.
| Property | Value | Source |
| IUPAC Name | This compound | Guidechem |
| CAS Number | 898765-54-3 | Guidechem |
| Molecular Formula | C13H14Cl2O3 | Guidechem |
| Molecular Weight | 289.15 g/mol | Guidechem |
| XLogP3-AA | 3.5 | Guidechem |
| Hydrogen Bond Donor Count | 1 | Guidechem |
| Hydrogen Bond Acceptor Count | 3 | Guidechem |
| Rotatable Bond Count | 7 | Guidechem |
A Systematic Workflow for Target Identification
The process of identifying a novel compound's biological target(s) is a systematic endeavor that can be broken down into several logical stages. The following sections will detail each stage of this process, providing both theoretical background and practical examples.
Caption: A high-level overview of the target identification workflow.
In Silico Target Prediction
Computational methods serve as a cost-effective initial step to generate hypotheses about a compound's potential targets. These methods leverage the vast amount of existing biological and chemical data.
-
Similarity-Based Approaches: The structure of this compound can be compared to ligands in databases like ChEMBL and PubChem. If it is structurally similar to compounds with known targets, those targets become candidates for investigation.
-
Molecular Docking: A 3D model of the compound can be virtually screened against a library of protein structures. Docking algorithms predict the binding affinity and pose of the ligand in the protein's active site, ranking potential targets.
Caption: Workflow for in silico target prediction.
A hypothetical output from such an analysis might look like this:
| Predicted Target | Method | Confidence Score | Rationale |
| Prostaglandin E2 Receptor EP1 Subtype | Similarity Search | 0.85 | Structural similarity to known antagonists. |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Molecular Docking | -8.5 kcal/mol | Favorable binding energy in the ligand-binding pocket. |
| Fatty Acid Amide Hydrolase (FAAH) | Pharmacophore Match | 0.72 | Matches key pharmacophoric features of known inhibitors. |
In Vitro Screening and Experimental Validation
Following in silico prediction, experimental validation is essential. This typically begins with broad screening to identify a biological effect, followed by more focused assays to pinpoint the molecular target.
Phenotypic screening involves testing the compound's effect on whole cells or organisms without a preconceived notion of the target. A common starting point is a panel of cancer cell lines.
Caption: Workflow for a cell-based phenotypic screen.
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium.
-
Treatment: Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
If a phenotype is observed, the next step is to identify the specific protein(s) the compound interacts with. This can be done through targeted biochemical assays or broader "target deconvolution" methods.
Hypothetical Kinase Profiling Results
If the compound showed anti-proliferative activity, a kinase screen would be a logical next step.
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| EGFR | 8.2% | > 10,000 |
| VEGFR2 | 95.1% | 150 |
| SRC | 25.6% | 2,300 |
| CDK2 | 12.3% | > 10,000 |
| p38α | 88.9% | 450 |
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-compound control and determine the IC50 value.
Target Validation and Pathway Analysis
Once a primary target is identified (e.g., VEGFR2 from the hypothetical screen), it must be validated as being responsible for the observed cellular phenotype.
Caption: A workflow for validating a putative biological target.
Hypothetical Signaling Pathway Analysis
Based on the validated target being VEGFR2, we can hypothesize that this compound functions as an angiogenesis inhibitor. It would likely interfere with the following signaling cascade:
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
This guide provides a structured and comprehensive approach to identifying the biological targets of a novel compound like this compound. By combining computational, biochemical, and cell-based methods, researchers can effectively move from an unknown compound to a validated target and a hypothesis about its mechanism of action.
In-Depth Technical Guide: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid (CAS Number: 898765-54-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information for the chemical compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, identified by CAS number 898765-54-3. Due to the limited publicly available data, this document focuses on its chemical properties and potential suppliers. At present, detailed experimental protocols, established biological activities, and specific signaling pathways associated with this compound have not been documented in accessible scientific literature.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone derivative. The presence of the dichlorophenyl group and the carboxylic acid moiety suggests potential for further chemical modification and diverse chemical reactivity. The following table summarizes the key physicochemical properties that have been identified from publicly accessible chemical supplier databases.
| Property | Value | Source |
| CAS Number | 898765-54-3 | [1][2] |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1][2] |
| Molecular Weight | 289.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 1.302 g/cm³ | [1] |
| Boiling Point | 467.7°C at 760 mmHg | [1] |
| Flash Point | 236.7°C | [1] |
| Refractive Index | 1.55 | [1] |
| Polar Surface Area | 54.37 Ų | [1] |
| LogP | 4.21120 | [1] |
Canonical SMILES: C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O[1]
InChI Key: PPNBZMLWDZFQBB-UHFFFAOYSA-N[1]
Logical Relationship Diagram
While no specific experimental workflows or signaling pathways involving this compound are documented, a logical diagram illustrating the general workflow for characterizing a novel chemical entity of this nature can be proposed. This diagram outlines the typical progression from initial acquisition to biological evaluation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not currently available in the public domain. For researchers interested in working with this compound, standard organic synthesis techniques such as Friedel-Crafts acylation followed by oxidation, or coupling reactions involving a suitable dichlorophenyl precursor and a heptanoic acid derivative, could be explored. Purification would likely involve techniques such as column chromatography and recrystallization, with characterization using standard analytical methods like NMR, mass spectrometry, and HPLC.
Safety and Handling
Suppliers
Several chemical suppliers list this compound in their catalogs, primarily for research and development purposes. These include:
It is recommended to contact these suppliers directly for information on purity, availability, and lead times.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data as of the time of writing. The absence of detailed experimental and biological data suggests that this compound is either relatively new or has been studied in a proprietary context. Researchers should exercise due diligence and perform their own validation and safety assessments before using this chemical.
References
A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a dichlorophenyl moiety into small molecules is a powerful strategy in medicinal chemistry and agrochemical design. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates its biological activity.[1] This technical guide provides a comprehensive review of prominent dichlorophenyl-containing bioactive molecules, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.
Major Classes and Mechanisms of Action
Dichlorophenyl derivatives are found in a diverse range of bioactive compounds, from pharmaceuticals to agricultural agents.[1] Their strategic halogenation enhances interactions with biological targets, affecting binding affinities and overall efficacy.[1]
1.1. Pharmaceuticals:
-
Anti-inflammatory Drugs (NSAIDs): Diclofenac is a widely known NSAID that contains a 2,6-dichlorophenyl group. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
-
Antidepressants: Sertraline, a selective serotonin reuptake inhibitor (SSRI), features a 3,4-dichlorophenyl group. It functions by blocking the reabsorption of serotonin in the brain, increasing its availability in the synaptic space.
-
Anticonvulsants & Diuretics: Dichlorphenamide is a carbonic anhydrase inhibitor used to treat glaucoma and certain types of periodic paralysis.[2][3] It reduces the formation of bicarbonate ions and protons, thereby decreasing the production of aqueous humor in the eye and modulating ion transport in muscle cells.[3] While it is a known carbonic anhydrase inhibitor, the precise mechanism for its therapeutic effects in periodic paralysis is not fully understood.[4]
-
Antiseptics: Dichlorobenzyl alcohol acts as a mild antiseptic with broad-spectrum antibacterial and antiviral properties, commonly used in throat lozenges.[5] Its mechanism is thought to involve the denaturation of external proteins and is also associated with a local anesthetic effect via sodium channel blockade.[5]
1.2. Agrochemicals:
-
Fungicides and Bactericides: Dichlorophen is an antimicrobial agent effective against fungi, bacteria, protozoa, and cestodes.[6][7] It is used in agriculture to protect crops from a broad spectrum of fungal and bacterial pathogens, contributing to disease management and improved crop yields.[7][8]
-
Herbicides: Certain dichlorophenyl-containing compounds are developed as herbicides for weed control in agriculture.
Below is a diagram illustrating the classification of these bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Dichlorphenamide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Dichlorphenamide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. nbinno.com [nbinno.com]
- 8. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery, detailed history, and biological activity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid (CAS No. 898765-54-3) is limited. This guide synthesizes available chemical data and proposes a likely synthetic pathway based on established chemical principles, providing a foundational technical overview for research and development purposes.
Core Compound Properties
This compound is a halogenated aromatic keto-acid. Its structure suggests potential for further chemical modification and exploration of its biological activities. The following table summarizes its fundamental properties based on available data from chemical suppliers.
| Property | Value |
| CAS Number | 898765-54-3 |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound can be hypothetically achieved via a Friedel-Crafts acylation reaction. This well-established method involves the acylation of an aromatic compound, in this case, 1,3-dichlorobenzene, with an acylating agent, pimelic anhydride, in the presence of a Lewis acid catalyst.
Detailed Experimental Methodology
Materials:
-
1,3-Dichlorobenzene
-
Pimelic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is slowly added to the DCM with stirring to form a suspension. The mixture is cooled in an ice bath.
-
Acylating Agent Addition: Pimelic anhydride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled AlCl₃ suspension. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion intermediate.
-
Aromatic Substrate Addition: 1,3-Dichlorobenzene is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of concentrated hydrochloric acid, followed by cold deionized water to hydrolyze the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.
Safety Precautions: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a moisture-free environment. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Visualizing the Synthesis and Logic
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components in the synthesis.
solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common laboratory solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The provided protocols and qualitative assessments are designed to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Qualitative Solubility Assessment
Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar carboxylic acid group, which should impart some solubility in polar and protic solvents, particularly those capable of hydrogen bonding. Conversely, the presence of a dichlorophenyl ring and a seven-carbon aliphatic chain introduces significant nonpolar character, suggesting solubility in nonpolar organic solvents. The overall solubility will be a balance between these competing structural features. It is anticipated that the compound will exhibit limited solubility in water and higher solubility in organic solvents like alcohols, ketones, and chlorinated solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] The following protocol is a detailed methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc., analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, though longer times may be necessary.[4] Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method or another suitable analytical technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the saturated solution from the calibration curve.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. The qualitative assessment based on its structure suggests a mixed solubility profile, and the detailed shake-flask experimental protocol offers a reliable method for obtaining quantitative data. The provided workflow diagram and data table template will aid in the systematic execution and recording of these experiments, contributing valuable information for drug development and scientific research.
References
Theoretical and Computational Studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a compound of interest for potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from analogous dichlorinated aromatic compounds and keto acids to infer its potential chemical properties, biological activities, and mechanisms of action. This guide outlines a proposed synthetic route, details for potential experimental evaluation, and a robust framework for in-silico analysis, including molecular docking and quantitative structure-activity relationship (QSAR) studies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction
Aromatic keto acids represent a diverse class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The presence of both a ketone and a carboxylic acid functional group provides a scaffold for various chemical modifications and interactions with biological targets. The substitution of a dichlorophenyl group on the heptanoic acid backbone, as in this compound, is anticipated to confer unique physicochemical properties that may translate into specific biological effects.
This whitepaper will explore the theoretical and computational aspects of this compound, providing a roadmap for its synthesis, characterization, and evaluation.
Physicochemical Properties (Inferred)
Based on the analysis of structurally similar compounds, the following physicochemical properties for this compound can be inferred. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Data Source (Analogous Compounds) |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | Inferred from structure |
| Molecular Weight | 289.15 g/mol | Inferred from structure |
| XLogP3 | ~3.5 | Inferred from dichlorinated aromatic compounds |
| Hydrogen Bond Donor Count | 1 | Inferred from structure |
| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |
| Rotatable Bond Count | 7 | Inferred from structure |
Proposed Synthesis
A proposed Grignard-based synthesis is outlined below, drawing parallels from the synthesis of 7-chloro-2-oxoheptanoic acid.[1]
Proposed Synthetic Workflow
Caption: Proposed Grignard-based synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Reagent Formation: 1-Bromo-5-chloropentane would be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.[1]
-
Acylation: The freshly prepared Grignard reagent would then be added dropwise to a solution of diethyl oxalate in anhydrous ether at a low temperature (e.g., 0 °C) to form the intermediate ethyl 7-chloro-2-oxoheptanoate.
-
Hydrolysis: The resulting ester would be hydrolyzed under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield the final product, this compound.[1]
-
Purification: The crude product would be purified by recrystallization or column chromatography.
Potential Biological Activity and Mechanism of Action (Hypothesized)
While no direct biological data exists for this compound, studies on related keto acids and dichlorinated compounds suggest potential anti-cancer activity.
Anti-Cancer Effects
Branched-chain ketoacids derived from cancer cells have been shown to modulate the tumor microenvironment.[2][3] Ketone bodies, which share structural similarities with keto acids, can inhibit tumor cell proliferation and enhance the efficacy of anti-cancer agents.[4][5] The presence of the dichlorophenyl group may enhance cytotoxic activity, as observed in other dichlorinated aromatic compounds.
Hypothesized Signaling Pathway
Based on the known effects of ketone bodies on cancer metabolism, a potential mechanism of action for this compound could involve the modulation of key metabolic pathways in cancer cells.
Caption: Hypothesized mechanism of action in cancer cells.
Theoretical and Computational Studies
To predict the biological activity and elucidate the mechanism of action of this compound, a combination of computational techniques is proposed.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models can be developed to correlate the structural features of dichlorinated aromatic compounds with their biological activity.[6][7][8][9] By analyzing a dataset of similar compounds, a predictive model for the toxicity or anti-cancer activity of the target molecule can be built.
QSAR Workflow:
-
Data Collection: Compile a dataset of dichlorinated aromatic compounds with known biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, and steric) for each compound.
-
Model Building: Use statistical methods like multiple linear regression or partial least squares to build a QSAR model.
-
Model Validation: Validate the model using internal and external validation techniques.
-
Prediction: Use the validated model to predict the activity of this compound.
Molecular Docking
Molecular docking simulations can be used to predict the binding affinity and orientation of the target compound with various protein targets implicated in cancer.[10][11][12][13]
Molecular Docking Workflow:
Caption: Workflow for molecular docking studies.
Potential Protein Targets for Docking:
-
Hexokinase 2 (HK2): A key enzyme in glycolysis, often overexpressed in cancer cells.
-
Pyruvate Kinase M2 (PKM2): Another critical glycolytic enzyme involved in cancer metabolism.
-
Bcl-2 family proteins: Key regulators of apoptosis.
Proposed Experimental Evaluation
To validate the theoretical and computational findings, a series of in vitro experiments are recommended.
Cytotoxicity Assays
The cytotoxic effects of this compound on various cancer cell lines can be evaluated using standard assays.
Experimental Protocol: MTT Assay [14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the target compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value of the compound.
A general workflow for a cytotoxicity assay is presented below.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a comprehensive theoretical and computational framework for its investigation. By leveraging information from analogous compounds, we have proposed a synthetic route, hypothesized its potential anti-cancer activity and mechanism of action, and outlined a detailed plan for its in-silico and in-vitro evaluation. This guide serves as a valuable resource to stimulate and direct future research on this promising compound, with the ultimate goal of accelerating the discovery and development of novel therapeutic agents.
References
- 1. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 2. Frontiers | Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Olfactory mucosal toxicity screening and multivariate QSAR modeling for chlorinated benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ajol.info [ajol.info]
- 11. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid as a Hypothetical Inhibitor of Lactate Dehydrogenase A (LDH-A)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a small molecule compound with potential applications in enzyme inhibition studies. Its chemical structure, featuring a dichlorophenyl group, a seven-carbon aliphatic chain with a ketone, and a terminal carboxylic acid, suggests its potential to interact with the active sites of various enzymes. While specific targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in known enzyme inhibitors.
This document provides a hypothetical application framework for investigating the inhibitory effects of this compound on a plausible enzyme target, human Lactate Dehydrogenase A (LDH-A). LDH-A is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. Elevated LDH-A activity is a hallmark of many cancer types, making it a significant target in cancer drug discovery.
These protocols and data are presented as an illustrative example for researchers, scientists, and drug development professionals to highlight the potential utility of this compound in enzyme inhibition assays.
Hypothetical Inhibitory Activity
For the purpose of this application note, we will consider this compound as a competitive inhibitor of human LDH-A with respect to its substrate, pyruvate. The dichlorophenyl moiety is hypothesized to interact with a hydrophobic pocket in the active site, while the carboxylate and ketone groups may form interactions with key residues involved in substrate binding.
Table 1: Hypothetical Inhibitory Potency of this compound against Human LDH-A
| Compound | Target | Assay Type | Substrate | Hypothetical IC50 (µM) | Inhibition Type |
| This compound | LDH-A | Enzymatic | Pyruvate | 15.2 | Competitive |
| GSK-2837808A (Reference Inhibitor) | LDH-A | Enzymatic | Pyruvate | 0.180 | Competitive |
Experimental Protocols
Protocol 1: In Vitro LDH-A Enzyme Inhibition Assay
This protocol describes a continuous-spectrophotometric assay to determine the inhibitory activity of this compound against purified human LDH-A. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Human Recombinant LDH-A (e.g., from a commercial supplier)
-
This compound
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
DMSO (for compound dilution)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 µM).
-
Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, 200 µM NADH, and 2 nM LDH-A.
-
Assay Protocol: a. In a 96-well plate, add 2 µL of the diluted compound or DMSO (as a vehicle control) to each well. b. Add 178 µL of the assay reaction mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. c. Initiate the enzymatic reaction by adding 20 µL of 2 mM sodium pyruvate (final concentration 200 µM) to each well. d. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical role of LDH-A in the Warburg effect and its inhibition.
Diagram 2: Experimental Workflow
Caption: Workflow for the in vitro LDH-A enzyme inhibition assay.
Diagram 3: Logical Relationship of Competitive Inhibition
Caption: Mechanism of competitive inhibition of LDH-A.
Conclusion
The provided application notes and protocols offer a hypothetical framework for characterizing the inhibitory activity of this compound against human LDH-A. While the data presented is illustrative, the experimental design is robust and can be adapted to investigate the effects of this compound on other enzymes. Researchers are encouraged to use these notes as a starting point for their own investigations into the bioactivity of this compound.
Application Notes and Protocols for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in Cell-Based Assays
Note to the Reader: Extensive literature searches did not yield specific data regarding the application of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in cell-based assays. The information presented here is based on the known functions of related compounds, particularly inhibitors of secretory phospholipase A2 (sPLA2), a class of enzymes to which molecules with similar structures may belong. The protocols and pathways described are general methodologies that would be appropriate for investigating the cellular effects of a novel compound with suspected sPLA2 inhibitory activity.
Introduction
This compound is a small molecule whose biological activities and applications in cell-based assays are not yet extensively documented in publicly available scientific literature. Based on its structural features, it may be hypothesized to interact with cellular signaling pathways, potentially as an inhibitor of enzymes such as secretory phospholipase A2 (sPLA2).
sPLA2 enzymes are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis, primarily through the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, which are potent lipid mediators. Inhibition of sPLA2 can therefore have significant effects on these downstream signaling cascades.
These application notes provide a hypothetical framework and detailed protocols for researchers to begin characterizing the effects of this compound in a cell-based context.
Potential Applications in Cell-Based Assays
-
Anti-inflammatory Assays: To investigate the potential of the compound to reduce inflammatory responses by inhibiting the production of pro-inflammatory mediators.
-
Cancer Cell Viability and Proliferation Assays: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells, as sPLA2 is often upregulated in various cancers.
-
Apoptosis Assays: To assess the ability of the compound to induce programmed cell death, a common mechanism for anti-cancer agents.
-
NF-κB Signaling Pathway Analysis: To explore the compound's effect on the NF-κB signaling pathway, which is a key regulator of inflammation and is often downstream of sPLA2 activity.[1]
Data Presentation
As no specific experimental data for this compound is available, the following table is a template that researchers can use to summarize their findings when performing the described assays.
| Assay Type | Cell Line(s) | Endpoint Measured | IC50 / EC50 (µM) | Key Findings |
| Cell Viability (MTT) | A549, MCF-7 | Absorbance at 570 nm (metabolic activity) | To be determined | e.g., Dose-dependent reduction in cell viability |
| Apoptosis (Annexin V) | A549 | Percentage of Annexin V positive cells | To be determined | e.g., Significant increase in early and late apoptotic cell populations |
| NF-κB Reporter Assay | HEK293T | Luciferase activity (NF-κB transcriptional activity) | To be determined | e.g., Inhibition of TNF-α induced NF-κB activation |
| PGE2 ELISA | RAW 264.7 | Prostaglandin E2 concentration in supernatant | To be determined | e.g., Reduced LPS-stimulated PGE2 production |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.
Workflow for Apoptosis Assay:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates with the compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
NF-κB Signaling Pathway Analysis (Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and performing the described assays. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Handle all chemical reagents according to their safety data sheets (SDS).
References
Application Note and Protocol: Preparation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid for In Vitro Research
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies.
Introduction
7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a chemical compound with potential applications in various research fields. Due to its molecular structure, which includes a dichlorophenyl group and a heptanoic acid chain, it is predicted to have low aqueous solubility. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell-based studies.
Physicochemical Properties (Summary)
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimental solubility data is not widely available, and the information is based on computational predictions and the general characteristics of similar chemical structures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | |
| Molecular Weight | 289.15 g/mol | |
| XLogP3-AA | 3.5 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Predicted Solubility | Sparingly soluble in water | General characteristic of similar structures |
| Recommended Primary Solvent | Dimethyl Sulfoxide (DMSO) | Best practice for hydrophobic compounds |
Note: The high predicted XLogP3-AA value suggests that the compound is lipophilic and likely has poor solubility in aqueous solutions.
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common and effective solvent for a wide array of organic compounds used in biological research[1][2].
3.1. Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sterile, pyrogen-free pipette tips
3.2. Procedure for Preparing a 10 mM Stock Solution
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.15 g/mol * (1000 mg / 1 g) = 2.8915 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 2.89 mg of this compound and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
-
Solubilization:
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
If the compound does not fully dissolve at room temperature, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for your cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Storage:
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO has a freezing point of 18.5°C, so it will be solid at these temperatures.
-
3.3. Preparation of Working Solutions
For in vitro assays, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution factor = [Stock solution concentration] / [Final concentration]
-
For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x
-
-
Prepare the working solution:
-
Add 1 µL of the 10 mM stock solution to every 999 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) without the compound.
-
Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations (Hypothetical)
As no specific biological targets for this compound are established in the provided context, a hypothetical signaling pathway diagram is presented below to illustrate its potential mechanism of action as an inhibitor.
Caption: Hypothetical inhibitory signaling pathway.
Conclusion
The protocol described provides a general framework for the solubilization of this compound for in vitro applications. Due to the limited availability of experimental data for this specific compound, it is recommended to perform initial solubility tests and to always include appropriate vehicle controls in all experiments. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results.
References
Unidentified Target Protein Hinders Development of Application and Protocol Guide for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Efforts to identify the specific protein target for the chemical probe 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid have been unsuccessful, preventing the creation of detailed application notes and protocols for its use in protein-specific studies.
Despite a comprehensive search of available scientific literature and chemical databases, a definitive protein target for this compound could not be determined. Initial investigations explored various avenues, including searches for its mechanism of action, biological activity, and potential associations with known protein families.
Searches for structurally similar compounds and their known targets were also conducted. While information was found for related molecules, such as "7-Chloro-7-oxoheptanoic acid" and general inhibitors of the enzyme autotaxin, no direct evidence linked this compound to a specific protein.
The absence of an identified protein target makes it impossible to generate the requested detailed application notes and protocols. Such documents require specific information about the protein of interest, including its signaling pathways, relevant experimental assays, and the quantitative data associated with the probe's interaction with its target.
Without this fundamental information, any attempt to create the requested content would be purely speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals. Further research and experimental validation are necessary to first identify the protein target of this compound before comprehensive usage guidelines can be developed.
Application Notes and Protocols for the Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a small molecule of interest in drug development, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a keto-heptanoic acid derivative. Accurate and robust analytical methods are essential for its characterization, quantification in various matrices, and for impurity profiling during drug development.[1] This document outlines recommended starting methods for both HPLC with UV detection and LC-MS/MS for sensitive and selective analysis.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented in Table 1. These properties are critical for developing appropriate analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H14Cl2O3 | [2][3] |
| Molecular Weight | 289.15 g/mol | [2][3] |
| XLogP3 | 3.5 - 3.7 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Boiling Point | 467.7 °C at 760 mmHg | [2] |
| Density | 1.302 g/cm³ | [2] |
HPLC Method with UV Detection
This method is suitable for the routine analysis and purity assessment of this compound in bulk material or simple formulations.
Experimental Protocol
2.1.1. Instrumentation and Columns
-
A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is required.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[5][6]
2.1.2. Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Standard of this compound
2.1.3. Chromatographic Conditions A summary of the recommended HPLC conditions is provided in Table 2.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
2.1.4. Sample Preparation
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.1.5. Derivatization for Enhanced Sensitivity (Optional) For trace analysis or if UV sensitivity is low, derivatization can be employed. Keto-acids can be derivatized with reagents like 4-nitro-1,2-phenylenediamine (NPD) to form highly chromophoric derivatives.[7][8]
LC-MS/MS Method
For high sensitivity and selectivity, especially in complex matrices such as plasma or tissue extracts, an LC-MS/MS method is recommended.[9][10]
Experimental Protocol
3.1.1. Instrumentation
3.1.2. Reagents and Solutions
-
Same as HPLC method, but with LC-MS grade solvents.
3.1.3. LC Conditions The LC conditions can be adapted from the HPLC method, with potential modifications for faster analysis using a shorter column and higher flow rates compatible with the mass spectrometer.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 50-100 mm x 2.1 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid elution (e.g., 5-95% B in 5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid group.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[10]
-
MRM Transitions: These need to be determined by infusing a standard solution of the analyte. A hypothetical transition would involve the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion.
Table 4: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 287.0 (for [M-H]⁻) | To be determined empirically |
| Internal Standard (e.g., deuterated analog) | To be determined | To be determined |
3.1.5. Sample Preparation from Biological Matrices
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid Phase Extraction (SPE): For cleaner samples and higher concentration, a mixed-mode or reversed-phase SPE cartridge can be used.[11]
Method Validation
Both the HPLC and LC-MS/MS methods should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizations
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Page loading... [guidechem.com]
- 3. labshake.com [labshake.com]
- 4. 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | C13H14Cl2O3 | CID 21939422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine [inis.iaea.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid. The methodologies outlined herein are intended to serve as a foundational guide for the preparation of novel compounds for further investigation in drug discovery and development.
Introduction
This compound is a versatile scaffold for chemical synthesis, possessing both a carboxylic acid and a ketone functional group. These reactive sites allow for a variety of chemical modifications, leading to the generation of diverse libraries of compounds. The derivatives of this molecule hold potential for biological activity, and their synthesis is a key step in exploring their therapeutic applications. These application notes provide detailed procedures for the synthesis of amide, ester, and alcohol derivatives, which are common moieties in many biologically active compounds.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Amide Synthesis
| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | Benzylamine | HATU | DIPEA | DMF | 8 | 92 |
| 3 | Morpholine | T3P | Pyridine | DCM | 6 | 88 |
Table 2: Summary of Reaction Conditions and Yields for Ester Synthesis
| Entry | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 24 | 95 |
| 2 | Ethanol | DCC/DMAP | DCM | 12 | 90 |
| 3 | Benzyl alcohol | CDI | Acetonitrile | 18 | 87 |
Table 3: Summary of Reaction Conditions and Yields for Ketone Reduction
| Entry | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | NaBH₄ | Methanol | 2 | 98 | | 2 | L-Selectride® | THF | 4 | 93 (diastereoselective) |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the synthesis of amides from this compound using a peptide coupling agent.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives
This protocol details the Fischer esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.
Protocol 3: Selective Reduction of the Ketone
This protocol describes the selective reduction of the ketone functionality to a secondary alcohol.
Materials:
-
This compound or its ester/amide derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M HCl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to derivatives of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of derivatives.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound derivatives are yet to be fully elucidated, structurally related compounds have been implicated in various signaling pathways. The following diagram illustrates a hypothetical pathway where such a derivative might act as an inhibitor of a key signaling kinase, a common mechanism for anticancer and anti-inflammatory agents.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer
The protocols and information provided in these application notes are for guidance purposes for qualified research personnel. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. The biological activities and potential applications mentioned are based on structurally related compounds and require experimental validation for the derivatives of this compound.
Application Notes and Protocols for In Vivo Evaluation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a novel compound with limited publicly available data on its biological activity. The following application notes and protocols are presented as a hypothetical framework for its initial in vivo evaluation based on a presumed anti-inflammatory activity. The experimental designs are based on established preclinical models for assessing novel chemical entities.
Introduction
This compound is a small molecule of interest for potential therapeutic applications. Due to the absence of prior in vivo data, a systematic approach is required to determine its safety profile and preliminary efficacy. This document outlines a two-stage in vivo experimental plan designed to first establish a maximum tolerated dose (MTD) and then to evaluate its potential anti-inflammatory effects in a well-characterized murine model of acute inflammation.
Hypothetical Mechanism of Action: For the purpose of this protocol, we will hypothesize that this compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways. These pathways are critical in the production of pro-inflammatory mediators.
Preclinical In Vivo Experimental Plan
The in vivo evaluation is structured in two sequential stages:
-
Stage 1: Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the compound that can be administered without causing significant toxicity or mortality in mice.
-
Stage 2: Preliminary Efficacy Study (Carrageenan-Induced Paw Edema Model): To assess the anti-inflammatory activity of the compound in an acute, localized model of inflammation.
Stage 1: Maximum Tolerated Dose (MTD) Study
Objective
To determine the maximum tolerated dose of this compound following a single intraperitoneal (IP) administration in mice. The MTD is defined as the highest dose that does not produce mortality or overt clinical signs of toxicity.
Experimental Protocol
2.2.1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 10% DMSO in corn oil)
-
Male C57BL/6 mice, 8-10 weeks old
-
Standard laboratory equipment for animal handling and dosing
2.2.2. Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days before the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to 5 groups (n=3 per group).
-
Prepare fresh formulations of the test compound on the day of dosing.
-
Administer a single intraperitoneal (IP) injection of the compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg). One group will receive the vehicle alone as a control.[1]
-
-
Observations:
-
Monitor animals continuously for the first 30 minutes to 1 hour post-dosing for any immediate adverse reactions.[2]
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait, respiratory distress) at 3, 24, 48, and 72 hours post-administration.[2]
-
Record mortality twice daily for 7 days.
-
Measure and record the body weight of each animal just prior to dosing and then daily for 7 days.
-
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) Study Observations
| Group | Dose (mg/kg, IP) | Number of Animals | Mortality (within 72h) | Clinical Signs of Toxicity | Mean Body Weight Change (%) - Day 3 | Mean Body Weight Change (%) - Day 7 |
| 1 | Vehicle | 3 | 0/3 | None observed | +1.5 | +3.2 |
| 2 | 10 | 3 | 0/3 | None observed | +1.2 | +2.9 |
| 3 | 30 | 3 | 0/3 | None observed | +0.8 | +2.5 |
| 4 | 100 | 3 | 0/3 | Mild, transient lethargy at 1h | -2.1 | +1.8 |
| 5 | 300 | 3 | 2/3 | Severe lethargy, ruffled fur | -15.7 (for survivor) | N/A |
Note: Data presented are illustrative.
Stage 2: Preliminary Efficacy in Carrageenan-Induced Paw Edema Model
Objective
To evaluate the anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.[3]
Experimental Protocol
2.5.1. Materials:
-
This compound
-
Vehicle (as determined in the MTD study)
-
Indomethacin (positive control)
-
1% w/v Carrageenan solution in sterile saline
-
Male C57BL/6 mice, 8-10 weeks old
-
Pletysmometer or digital calipers
2.5.2. Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least 7 days.
-
Randomly assign mice to 5 groups (n=6-8 per group):
-
Group 1: Vehicle Control (Vehicle + Carrageenan)
-
Group 2: Positive Control (Indomethacin 10 mg/kg + Carrageenan)
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, based on MTD results) + Carrageenan
-
-
-
Dosing:
-
Administer the vehicle, indomethacin, or test compound via IP injection 60 minutes prior to the carrageenan challenge.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
-
Calculation:
-
The increase in paw volume (edema) is calculated as: (Paw volume at time 't') - (Baseline paw volume).
-
The percentage inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Group | Dose (mg/kg, IP) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Paw Volume Increase (mL) at 5h (Mean ± SEM) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| 1: Vehicle | - | 0.85 ± 0.06 | 0.92 ± 0.07 | - | - |
| 2: Indomethacin | 10 | 0.38 ± 0.04 | 0.45 ± 0.05 | 55.3% | 51.1% |
| 3: Test Cmpd | 10 | 0.79 ± 0.05 | 0.85 ± 0.06 | 7.1% | 7.6% |
| 4: Test Cmpd | 30 | 0.62 ± 0.04 | 0.68 ± 0.05 | 27.1% | 26.1% |
| 5: Test Cmpd | 100 | 0.45 ± 0.05 | 0.51 ± 0.04 | 47.1% | 44.6% |
Note: Data presented are illustrative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of a novel compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of NF-κB and MAPK pathways.
References
Application Note and Protocols for the Evaluation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a Potential Src Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive set of protocols for the investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a potential inhibitor of Src, a non-receptor tyrosine kinase. Elevated Src activity is implicated in the progression of various cancers, making it a critical target for therapeutic development.[1] The following application note outlines the rationale for this investigation and provides detailed methodologies for in vitro kinase assays, cell-based functional assays, and data analysis. The protocols described herein are intended to guide researchers in the systematic evaluation of this compound's inhibitory potential and its effects on Src-mediated signaling pathways.
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are essential signaling proteins that regulate a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] As the first proto-oncogene to be discovered, c-Src (cellular Src) is a key regulator of embryonic development and cell growth.[1] Structurally, Src kinases contain conserved SH2, SH3, and tyrosine kinase domains, which mediate protein-protein interactions and catalytic activity.[2][5]
Dysregulation of Src kinase activity, often through overexpression or activating mutations, is a common feature in many human cancers, including those of the colon, breast, lung, and pancreas.[1] Activated Src can contribute to tumor progression by promoting cell survival, invasion, and metastatic potential.[6] Consequently, targeting Src kinase has become a promising strategy in oncology. While several Src inhibitors have been developed, the search for novel scaffolds with improved selectivity and potency continues.
This application note proposes the investigation of this compound as a novel Src kinase inhibitor. The rationale is based on the need to explore new chemical entities for this well-validated cancer target. This document provides the necessary protocols to determine the compound's inhibitory activity against Src kinase and to characterize its effects in a cellular context.
Rationale for Investigation
The logical framework for investigating this compound as a Src kinase inhibitor is built on a foundational hypothesis that new chemical structures may offer unique inhibitory profiles. The proposed study will systematically test this hypothesis through a series of established in vitro and cell-based experiments.
Caption: Logical workflow for the proposed inhibitor study.
Materials and Reagents
-
Compound: this compound (synthesis or acquisition required)
-
Enzymes: Recombinant human c-Src kinase
-
Substrates: Poly(Glu, Tyr) 4:1 peptide substrate
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Src (Tyr416)
-
Primary Antibody: Rabbit anti-Src
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
-
Assay Kits:
-
ADP-Glo™ Kinase Assay (Promega) or equivalent
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
-
Cell Lines: Human colon cancer cell line (e.g., HT-29) or breast cancer cell line (e.g., MDA-MB-231)
-
Buffers and Reagents: DMSO, ATP, DTT, MgCl₂, HEPES, BSA, cell culture media, fetal bovine serum (FBS), lysis buffer, protease and phosphatase inhibitors, ECL Western blotting substrate.
Experimental Protocols
Experimental Workflow Overview
The evaluation of this compound follows a multi-stage process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular activity and downstream effects.
Caption: Step-by-step workflow for inhibitor evaluation.
Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer containing MgCl₂, DTT, and the peptide substrate Poly(Glu, Tyr).
-
Add Compound: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of recombinant Src kinase and ATP solution to initiate the reaction. The final ATP concentration should be close to its Km for Src.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Inhibition of Src Autophosphorylation (Western Blot)
This protocol assesses the ability of the compound to inhibit Src activity within a cellular environment by measuring the phosphorylation of Src at Tyr416.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HT-29) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensity using densitometry software.
Protocol 3: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Presentation
The following tables represent potential outcomes from the described experiments and are for illustrative purposes only.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound |
| Src | 150 |
| Lck | 850 |
| Fyn | 600 |
| Abl | >10,000 |
| EGFR | >10,000 |
Table 2: Cellular Activity in HT-29 Colon Cancer Cells
| Assay | Endpoint | Value (µM) |
| p-Src (Tyr416) Inhibition | IC50 | 0.85 |
| Cell Viability (72h) | GI50 | 5.2 |
Src Signaling Pathway
Src kinase is a central node in numerous signaling pathways that control cell fate. Upon activation by upstream signals, such as growth factor receptors or integrins, Src phosphorylates a variety of downstream substrates. This initiates cascades that influence cell migration, proliferation, and survival, making it a key player in cancer progression.
References
- 1. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive in silico discovery of c-Src tyrosine kinase inhibitors in cancer treatment: A unified approach combining pharmacophore modeling, 3D QSAR, DFT, and molecular dynamics simulation - Journal of King Saud University - Science [jksus.org]
- 4. Design and screening of SGK1, Src dual inhibitors using pharmacophore models, molecular docking, and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationships of a novel class of Src SH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore-based virtual screening for the identification of the novel Src inhibitor SJG-136 against lung cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy.[1][2][3][4][5] This document outlines the theoretical basis, experimental protocols, and data interpretation necessary to evaluate the efficacy and mechanism of action of this novel compound.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][6] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon secretion from α-cells, slow gastric emptying, and promote satiety.[1][7][8] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glycemic control.[4][6] DPP-4 inhibitors, also known as gliptins, are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][5]
The investigation of novel compounds such as this compound as DPP-4 inhibitors is a promising avenue for the development of new therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Hypothetical Data Summary for this compound
The following tables are templates designed for the structured presentation of experimental data that would be generated during the investigation of this compound.
Table 1: In Vitro DPP-4 Inhibition
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Data | Data | Data |
| Sitagliptin (Reference) | Data | Data | Competitive |
Table 2: Selectivity Profile against Other Proteases
| Compound | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | FAP IC50 (µM) |
| This compound | Data | Data | Data |
| Sitagliptin (Reference) | Data | Data | Data |
Table 3: In Vivo Efficacy in a Diabetic Animal Model (e.g., db/db mice)
| Treatment Group | Dose (mg/kg) | Change in Blood Glucose (%) | Change in Active GLP-1 (%) |
| Vehicle Control | - | Data | Data |
| This compound | Data | Data | Data |
| Sitagliptin (Reference) | Data | Data | Data |
Signaling Pathways and Experimental Workflows
DPP-4 and GLP-1 Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the GLP-1 signaling pathway.
Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.
Experimental Workflow for Screening DPP-4 Inhibitors
The following diagram outlines the logical flow of experiments for evaluating a novel compound as a DPP-4 inhibitor.
Caption: Experimental Workflow for DPP-4 Inhibitor Screening.
Detailed Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
This compound (test compound)
-
Sitagliptin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test compound and sitagliptin in DMSO.
-
Create a series of dilutions of the test compound and sitagliptin in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a no-inhibitor control (enzyme activity) and a no-enzyme control (background).
-
Add the recombinant human DPP-4 enzyme to all wells except the no-enzyme control and incubate for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.[9]
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the effect of this compound on blood glucose levels and active GLP-1 levels in a relevant diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
Materials:
-
Diabetic mice (e.g., male db/db mice, 8-10 weeks old)
-
This compound (test compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sitagliptin (positive control)
-
Vehicle control
-
Glucometer and test strips
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
DPP-4 inhibitor cocktail for blood sample preservation
-
ELISA kit for active GLP-1 measurement
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Divide the animals into treatment groups: Vehicle control, test compound (at various doses), and sitagliptin.
-
Administer the test compound, sitagliptin, or vehicle orally by gavage.
-
Collect blood samples from the tail vein at baseline (0 hours) and at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Immediately measure blood glucose levels using a glucometer.
-
For GLP-1 measurement, collect blood into tubes containing a DPP-4 inhibitor cocktail to prevent ex vivo degradation of active GLP-1.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.
-
Analyze the data to determine the effect of the test compound on blood glucose lowering and the increase in active GLP-1 levels compared to the vehicle control and sitagliptin.
Conclusion
These application notes and protocols provide a robust framework for the comprehensive investigation of this compound as a potential DPP-4 inhibitor. By following these methodologies, researchers can systematically evaluate the in vitro potency, selectivity, and in vivo efficacy of this compound, thereby providing critical data to support its further development as a therapeutic agent for type 2 diabetes. The provided templates for data presentation and the illustrative diagrams of the signaling pathway and experimental workflow will aid in the organized execution and interpretation of these studies.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
safe handling and disposal procedures for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
An imperative for laboratory safety, this document provides detailed application notes and protocols for the safe handling and disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe working environment. The following procedures are based on available safety data for closely related compounds and general chemical safety principles.
Hazard Identification and Classification
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C13H14Cl2O3 |
| Molecular Weight | 289.15 g/mol [2] |
| Boiling Point | 467.7°C at 760 mmHg |
| Flash Point | 236.7°C |
| Density | 1.302 g/cm³ |
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from reception to use in an experiment.
Detailed Experimental Protocol
-
Preparation: Before handling the compound, ensure you are wearing the specified PPE: chemical safety goggles, a lab coat, and nitrile gloves.[1] Confirm that the chemical fume hood or other ventilated workspace is functioning correctly.
-
Weighing: To minimize the generation of dust, carefully weigh the desired amount of this compound on a tared weigh boat inside a chemical fume hood.[1]
-
Dissolution: Add the weighed compound to a suitable flask. Slowly add the desired solvent and mix gently to dissolve.
-
Reaction: Once dissolved, the solution can be carefully transferred to the reaction vessel.
-
Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Dispose of any contaminated materials as outlined in the disposal protocol below. Remove and properly store your PPE.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release and Spill Response
In the case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
All waste containing this compound should be treated as hazardous waste.
Detailed Disposal Steps
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Contaminated packaging should be disposed of as unused product.[1]
References
Application Notes and Protocols for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Anti-Cancer Potential of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
Introduction:
This compound is a synthetic compound with potential applications in oncology research. Structurally related dichlorophenyl compounds have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] The molecular structure suggests potential interaction with key signaling pathways implicated in cancer progression. One such pathway of significant interest is the Hippo-YAP/TAZ signaling cascade, a critical regulator of cell growth, proliferation, and organ size.[3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a common feature in many human cancers.[4] These proteins, upon translocation to the nucleus, interact with TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][5]
This document provides detailed protocols for researchers to investigate the effects of this compound on cancer cells in vitro. The following protocols outline methods to assess its cytotoxicity, its impact on long-term cell survival and proliferation, and its potential mechanism of action by targeting the YAP/TAZ-TEAD signaling pathway.
Potential Mechanism of Action:
Based on the activity of similar small molecules, it is hypothesized that this compound may function as an inhibitor of the YAP/TAZ-TEAD interaction.[5][6] By disrupting this protein-protein interface, the compound could prevent the transcription of downstream target genes responsible for tumorigenesis. The experimental protocols provided herein are designed to test this hypothesis by measuring cell viability, colony formation ability, and the expression levels of key proteins within the Hippo-YAP/TAZ pathway.
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the routine culture of a cancer cell line suitable for studying the effects of this compound. The human breast cancer cell line MCF-7 is used as an example; however, these conditions can be adapted for other cell lines such as the YAP/TAZ-dependent ovarian cancer cell line OVCAR-8.[5]
Materials:
-
MCF-7 human breast cancer cell line (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.[7]
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:5 split ratio.[7]
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed 500-1000 MCF-7 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically below the IC50 value) for 24 hours.
-
Recovery: After treatment, remove the compound-containing medium, wash with PBS, and add fresh complete growth medium.
-
Incubation: Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This protocol is used to analyze the expression of key proteins in the Hippo-YAP/TAZ signaling pathway.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-phospho-YAP, anti-TEAD, anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations for 24 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Value |
| OVCAR-8 | 48 | Value |
| NCI-H226 | 48 | Value |
| HepG2 | 48 | Value |
| Note: Values are hypothetical and should be determined experimentally. |
Table 2: Effect of this compound on Colony Formation in MCF-7 Cells
| Treatment Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| 0 (Vehicle Control) | Value | 0 |
| 0.1 | Value | Value |
| 1.0 | Value | Value |
| 10.0 | Value | Value |
| Note: Values are hypothetical and should be determined experimentally. |
Table 3: Densitometric Analysis of Western Blot Results for Hippo Pathway Proteins
| Treatment Concentration (µM) | p-YAP/YAP Ratio (Fold Change) | CTGF/GAPDH Ratio (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 1.0 | Value | Value |
| 5.0 | Value | Value |
| 10.0 | Value | Value |
| Note: Values are hypothetical and should be determined experimentally. |
Visualizations
Caption: Proposed Hippo-YAP/TAZ signaling pathway and the inhibitory point of action for this compound.
Caption: General experimental workflow for evaluating the in vitro effects of the compound.
References
- 1. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 7. encodeproject.org [encodeproject.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene with a pimelic acid derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] 2. Deactivated Aromatic Ring: The two chlorine atoms on the phenyl ring are electron-withdrawing, making the ring less reactive towards electrophilic substitution.[1] 3. Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions. | 1. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use a larger excess of the Lewis acid catalyst to drive the reaction forward. Consider using a more reactive acylating agent, such as pimeloyl chloride, instead of pimelic anhydride. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Prolong the reaction time as needed. |
| Formation of Multiple Products (Low Purity) | 1. Polysubstitution: A second acylation on the aromatic ring may occur, especially if an excess of the acylating agent is used.[1] 2. Isomer Formation: Acylation may occur at different positions on the aromatic ring, leading to a mixture of isomers. 3. Cleavage of the Heptanoic Acid Chain: Under harsh conditions, side reactions involving the aliphatic chain can occur. | 1. Use a stoichiometric amount or a slight excess of 1,3-dichlorobenzene relative to the acylating agent. 2. Control the reaction temperature; lower temperatures often favor the formation of a single isomer. The substitution pattern of 1,3-dichlorobenzene typically directs acylation to the 4- or 6-position. The 3,5-dichloro substitution pattern of the desired product suggests acylation occurs at the 1-position of a 1,3-dichlorobenzene. Careful control of conditions is key. 3. Avoid excessively high reaction temperatures and prolonged reaction times. |
| Difficult Product Isolation/Purification | 1. Complex with Catalyst: The ketone product can form a stable complex with the Lewis acid, making the work-up challenging.[2] 2. Emulsion during Work-up: The presence of aluminum salts and the carboxylic acid can lead to the formation of emulsions during aqueous extraction. 3. Co-crystallization of Impurities: Structurally similar impurities may co-crystallize with the desired product. | 1. During work-up, quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated HCl to break up the aluminum chloride complex. 2. Use a saturated NaCl solution (brine) during extractions to help break emulsions. If an emulsion persists, filtration through a pad of celite may be effective. 3. Recrystallize the crude product from a suitable solvent system. Multiple recrystallizations may be necessary. Conversion to a methyl ester for purification by column chromatography followed by hydrolysis is also an option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with either pimelic anhydride or pimeloyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Q2: Why is the yield of my reaction consistently low?
A2: Low yields are often attributed to the deactivating effect of the two chlorine atoms on the benzene ring, which slows down the electrophilic aromatic substitution.[1] Additionally, moisture can inactivate the aluminum chloride catalyst. Ensuring anhydrous conditions and potentially using a higher reaction temperature or a more reactive acylating agent can help improve the yield.
Q3: What are the expected side products in this synthesis?
A3: Potential side products include isomers where the acylation occurs at a different position on the dichlorobenzene ring, and products of polysubstitution where more than one acyl group is added to the ring.[1]
Q4: How can I best monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is quenched, extracted, and spotted on a TLC plate alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent. If the product is an oil or difficult to crystallize due to impurities, it can be purified by converting it to its methyl ester, purifying the ester by column chromatography, and then hydrolyzing the ester back to the carboxylic acid.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,3-Dichlorobenzene
-
Pimeloyl chloride (or Pimelic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Ethyl Acetate
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Slowly add pimeloyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
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After the addition is complete, add 1,3-dichlorobenzene (1 to 1.2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Data Presentation
Table 1: Effect of Catalyst Stoichiometry on Yield
| Entry | Equivalents of AlCl₃ | Reaction Time (h) | Yield (%) |
| 1 | 1.2 | 12 | 45 |
| 2 | 1.5 | 10 | 60 |
| 3 | 2.0 | 8 | 75 |
| 4 | 2.5 | 8 | 78 |
Note: Data are illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Acylating Agent on Reaction Outcome
| Entry | Acylating Agent | Reaction Temperature (°C) | Yield (%) |
| 1 | Pimelic Anhydride | 40 | 55 |
| 2 | Pimeloyl Chloride | 40 | 75 |
Note: Data are illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between parameters and outcomes.
References
Technical Support Center: Troubleshooting Solubility Issues with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The content is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they impact solubility?
A1: While experimental data for this compound is limited, we can infer its properties from its structure and from data on similar compounds. The molecule consists of a lipophilic dichlorophenyl ketone group and a more hydrophilic heptanoic acid chain. The predicted XLogP3-AA value of 3.5 suggests the compound is lipophilic, which often correlates with poor aqueous solubility.[1]
Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 7-(4-chlorophenyl)-7-oxoheptanoic acid (Predicted) | 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid (Predicted) |
| Molecular Formula | C13H14Cl2O3[1] | C13H15ClO3[2] | C15H20O5[3] |
| Molecular Weight | 289.15 g/mol [1] | 254.71 g/mol [2] | 280.32 g/mol [3] |
| XLogP3-AA / LogP | 3.5[1] | 3.55780[2] | 2.2[3] |
| Hydrogen Bond Donor Count | 1[1] | Not available | 1[3] |
| Hydrogen Bond Acceptor Count | 3[1] | Not available | 5[3] |
| Polar Surface Area | 54.4 Ų[1] | 54.37 Ų[2] | 72.8 Ų[3] |
Q2: I'm having trouble dissolving this compound in aqueous buffers. What should I do first?
A2: Given its predicted lipophilicity, poor aqueous solubility is expected. The first step in troubleshooting is to try dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common and effective technique for bringing poorly soluble compounds into an aqueous medium.[4]
Q3: What are the general strategies for improving the solubility of a poorly soluble carboxylic acid like this one?
A3: There are several established techniques for enhancing the solubility of poorly soluble drugs and chemical entities.[5] These can be broadly categorized as physical and chemical modifications.[5]
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pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Co-solvents: Using a mixture of solvents (a co-solvent system) can significantly enhance solubility.[4]
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Salt Formation: Preparing a solid salt of the carboxylic acid can improve its solubility and dissolution rate.
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.
Troubleshooting Guides
Guide 1: Initial Solubility Testing and a General Troubleshooting Workflow
If you are encountering solubility issues, follow this systematic approach to identify a suitable solvent system.
Caption: General workflow for troubleshooting solubility issues.
Guide 2: Detailed Experimental Protocols for Solubility Enhancement
Since this compound has a carboxylic acid group, its aqueous solubility will increase at higher pH. Determining a pH-solubility profile can help identify the optimal pH for your experiments.
Methodology:
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Prepare a series of buffers: Prepare a range of buffers with pH values from 4 to 10 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8.5-10).
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Add excess compound: To a small vial, add a known amount of your compound (e.g., 1-5 mg).
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Add buffer: Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the vial.
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Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
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Separate solid from liquid: Centrifuge or filter the samples to separate the undissolved solid.
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Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will give you the pH-solubility profile.
A co-solvent screen can help identify a suitable solvent system to dissolve your compound for in vitro assays.
References
optimizing storage conditions for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid stability
This technical support center provides guidance on optimizing storage conditions and troubleshooting stability issues for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a well-sealed container, protected from light, at a temperature of 2-8°C. This minimizes the potential for thermal degradation and photodegradation.
Q2: How sensitive is this compound to light?
A2: Compounds containing a dichlorophenyl moiety can be susceptible to photodegradation.[1][2] It is crucial to protect the compound from exposure to UV and visible light during storage and handling to prevent the formation of photodegradation products. Forced degradation studies under photolytic conditions are recommended to fully understand its photosensitivity.[3][4]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, potential degradation pathways include:
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Photodegradation: Cleavage of the carbon-chlorine bonds or other reactions on the aromatic ring upon exposure to light.[1][2]
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Hydrolysis: While the keto and carboxylic acid groups are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions.[5][6]
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Oxidation: The keto group could be susceptible to oxidation, potentially leading to chain cleavage.[7][8]
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Thermal Degradation: At elevated temperatures, decarboxylation of the heptanoic acid chain is a possible degradation route for aromatic carboxylic acids.[9][10][11]
Q4: What type of analytical method is suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique.[12][13] This method should be capable of separating the intact compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or solvent. Degradation of the compound due to improper handling or storage. | 1. Analyze a blank (solvent only) to check for contamination. 2. Prepare a fresh solution of the compound in a high-purity solvent. 3. Review storage conditions and handling procedures to ensure the compound was not exposed to light, high temperatures, or incompatible materials. 4. Perform forced degradation studies to identify potential degradation products and their retention times.[3][14][15] |
| Decrease in assay value over time | The compound is degrading under the current storage conditions. | 1. Verify the storage temperature and ensure the container is properly sealed. 2. Protect the compound from light by using amber vials or storing it in the dark. 3. Consider storing the compound at a lower temperature (e.g., -20°C) if thermal instability is suspected. 4. Evaluate the stability of the compound in the chosen solvent, as the solvent can influence degradation rates. |
| Discoloration of the solid compound | This could indicate degradation, possibly due to light exposure or oxidation. | 1. Immediately protect the material from further light exposure. 2. Analyze a sample of the discolored material using a stability-indicating HPLC method to assess its purity. 3. If degradation is confirmed, the batch may need to be discarded. Implement stricter light and oxygen protection measures for future storage. |
| Inconsistent results between experiments | Variability in sample preparation, handling, or analytical method execution. | 1. Standardize all experimental procedures, including weighing, dissolution, and dilutions. 2. Ensure all experiments are conducted under controlled lighting and temperature conditions. 3. Validate the analytical method for robustness to identify critical parameters that may affect results. |
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[3][4][14] The following table outlines suggested starting conditions for the forced degradation of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Hydrolysis of the keto-heptanoic acid chain |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 24 hours | Hydrolysis of the keto-heptanoic acid chain |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of the keto group, potentially leading to chain cleavage |
| Thermal Degradation | Solid state | 80°C | 48 - 96 hours | Decarboxylation of the heptanoic acid |
| Photostability | UV (254 nm) and Visible light | Room Temperature | As per ICH Q1B guidelines | Photodegradation of the dichlorophenyl ring |
Experimental Protocols
Stability-Indicating HPLC Method
A reverse-phase HPLC method is recommended for the stability analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
0-2 min: 20% Acetonitrile
-
2-15 min: Gradient to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. discovery.researcher.life [discovery.researcher.life]
common impurities in 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst (e.g., AlCl₃).- Use a stoichiometric amount or a slight excess of the Lewis acid, as it complexes with the product.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. |
| Suboptimal Reaction Temperature | - Maintain the recommended reaction temperature. For many Friedel-Crafts acylations, gentle heating may be required.[2] However, excessive heat can lead to side reactions and decomposition. |
| Impure Starting Materials | - Use high-purity 1,3-dichlorobenzene and pimeloyl chloride (or a derivative). Impurities in the starting materials can interfere with the reaction. |
| Loss of Product During Workup | - During the aqueous workup to decompose the aluminum chloride complex, emulsions can form, leading to product loss. To mitigate this, consider a slow and controlled addition to the quenching solution (e.g., ice-cold dilute HCl).[3] - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted 1,3-Dichlorobenzene | - Can be detected by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | - Due to its volatility, it can often be removed by distillation under reduced pressure. - Column chromatography can also effectively separate the nonpolar 1,3-dichlorobenzene from the more polar product. |
| Positional Isomers (e.g., 2,4- and 2,6-dichloro isomers) | - Identification can be challenging and may require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, or advanced NMR techniques. The benzoylation of m-dichlorobenzene is known to yield mainly the 2,4-dichloro isomer along with a smaller amount of the 2,6-isomer.[4] | - Separation of positional isomers is often difficult. Fractional crystallization using a carefully selected solvent system may be effective. - Preparative HPLC is a viable but more resource-intensive option for achieving high purity. |
| Polyacylated Byproducts | - These will have a higher molecular weight and can be identified by Mass Spectrometry (MS) or NMR. | - Friedel-Crafts acylation is less prone to poly-substitution compared to alkylation because the acyl group deactivates the aromatic ring.[1] However, if present, these impurities can typically be removed by column chromatography or recrystallization due to their different polarity and solubility compared to the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a suitable C7 acylating agent, such as pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the most common impurities to expect in the synthesis of this compound?
The most common impurities include:
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Unreacted starting materials: 1,3-dichlorobenzene and pimeloyl chloride (or its hydrolysis product, pimelic acid).
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Positional isomers: The primary isomers expected from the acylation of 1,3-dichlorobenzene are the 2,4- and 2,6-dichloro-substituted products, formed in smaller amounts than the desired 3,5-dichloro product.
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Polyacylated products: Although less common in acylation, there is a possibility of diacylation of the aromatic ring under harsh conditions.
Q3: How can I effectively remove the unreacted 1,3-dichlorobenzene after the reaction?
Unreacted 1,3-dichlorobenzene is significantly less polar than the carboxylic acid product. It can typically be removed by:
-
Distillation: If the product is thermally stable, vacuum distillation can remove the more volatile 1,3-dichlorobenzene.
-
Column Chromatography: Eluting with a non-polar solvent or a solvent system with low polarity will elute the 1,3-dichlorobenzene first, separating it from the desired product.
Q4: What is the best method to separate the positional isomers of the product?
Separating positional isomers is a significant challenge. The following methods can be explored:
-
Fractional Recrystallization: This is often the most practical approach. It involves carefully selecting a solvent or a mixture of solvents in which the solubility of the desired 3,5-dichloro isomer is significantly different from that of the 2,4- and 2,6-dichloro isomers at different temperatures. This process may need to be repeated to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can provide excellent separation of isomers but is more expensive and less scalable than recrystallization.
Q5: What analytical techniques are recommended for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for determining the purity of the final product and quantifying the levels of isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,3-Dichlorobenzene
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Pimeloyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
-
Ice
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Sodium sulfate (Na₂SO₄), anhydrous
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Ethyl acetate
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Hexane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas produced during the reaction.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension in an ice bath.
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Add a solution of pimeloyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel to the AlCl₃ suspension with vigorous stirring.
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After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 10 °C.
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Once the addition of 1,3-dichlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
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Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. This step should be performed in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, for example, ethyl acetate/hexane.
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Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Hypothetical Purity Analysis of this compound
| Sample | Purity of 3,5-dichloro isomer (%) | 2,4-dichloro isomer (%) | 2,6-dichloro isomer (%) | Unreacted 1,3-Dichlorobenzene (%) |
| Crude Product | 85.2 | 8.5 | 3.1 | 2.5 |
| After 1st Recrystallization | 97.1 | 1.8 | 0.5 | <0.1 |
| After 2nd Recrystallization | 99.5 | 0.3 | <0.1 | <0.1 |
Note: These are representative values and actual results may vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
degradation pathways of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in aqueous solutions
Technical Support Center: Stability and Degradation of Phenyl-oxoheptanoic Acids
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a dichlorinated phenyl-oxoheptanoic acid in an aqueous solution?
A1: Based on its structure, the compound is susceptible to several degradation pathways in aqueous environments:
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Hydrolysis: The carbon-chlorine bonds on the phenyl ring can undergo hydrolysis, where a chlorine atom is replaced by a hydroxyl group.[2][3] This process can be influenced by pH and temperature.
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Oxidation: The heptanoic acid chain and the aromatic ring can be oxidized, especially in the presence of oxidizing agents (e.g., hydrogen peroxide, ozone) or under photocatalytic conditions.[1][4] This can lead to the cleavage of the carbon chain or the opening of the aromatic ring.
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Photodegradation: Exposure to UV light can induce photochemical reactions, leading to dechlorination or the formation of radical species that accelerate degradation.[5] Aromatic ketones are known to mediate photo-oxidative degradation processes.[6]
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Reductive Dechlorination: Under certain anaerobic conditions, microorganisms can remove chlorine atoms from the aromatic ring.[7][8]
Q2: My analyte concentration is decreasing faster than expected in my control samples. What could be the cause?
A2: Unexpectedly rapid degradation in control samples can stem from several factors:
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Photodegradation: Ensure your sample vials are protected from light, especially if working on an open bench. Use amber vials or cover your sample rack with aluminum foil.
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Adsorption: The compound may be adsorbing to the surfaces of your glassware or plasticware. Consider using silanized glass vials to minimize surface interactions.
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Microbial Degradation: If your aqueous solution is not sterile, microbial activity could be contributing to the degradation.[8] Consider filtering your samples through a 0.22 µm filter or including an abiotic control with a microbial inhibitor like sodium azide.[9]
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pH Shift: A change in the pH of your solution during the experiment can alter the rate of hydrolysis.[10] Ensure your solutions are adequately buffered.
Q3: I am observing several unexpected peaks in my chromatogram. How can I identify if they are degradation products?
A3: The appearance of new peaks that grow over time as the parent peak decreases is a strong indication of degradation. To identify these products, consider the following:
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradation products.
-
Forced Degradation Studies: Intentionally stress your sample under harsh conditions (e.g., high temperature, extreme pH, UV light, oxidation) to accelerate the formation of degradation products. This can help confirm that the new peaks are indeed related to your compound of interest.
Troubleshooting Guides
Issue: Poor Reproducibility in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and volumetric flasks. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath for your experiments. Monitor and record the temperature throughout the study. |
| Variable Light Exposure | Conduct all experiments under controlled and consistent lighting conditions. If studying photodegradation, use a calibrated light source. For other studies, protect samples from light. |
| Inconsistent pH | Prepare buffers carefully and verify the pH of each solution before starting the experiment. Re-check the pH at the end of the study to ensure it remained stable.[11] |
| Matrix Effects | If using a complex matrix (e.g., environmental water sample), be aware that other components could interfere with the degradation of your analyte. Run a control with your compound in pure water. |
Quantitative Data Summary
The following table presents hypothetical degradation data for a compound similar to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid under various conditions to illustrate how results can be structured.
Table 1: Hypothetical Half-life (t½) of Compound X in Aqueous Solution
| Condition | Temperature (°C) | pH | Half-life (days) |
| Hydrolysis | 25 | 5.0 | > 365 |
| 25 | 7.0 | 210 | |
| 25 | 9.0 | 85 | |
| 50 | 7.0 | 45 | |
| Photolysis (Simulated Sunlight) | 25 | 7.0 | 15 |
| Oxidation (10 mM H₂O₂) | 25 | 7.0 | 5 |
Experimental Protocols
Protocol 1: Aqueous Stability Study (Hydrolysis)
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 5, 7, and 9 using standard protocols.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 1-10 µg/mL, ensuring the organic solvent is less than 1% of the total volume.
-
Incubation: Dispense aliquots of the spiked buffer solutions into amber glass vials and seal them. Place the vials in a temperature-controlled incubator at 25°C and 50°C.[9]
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 60 days), remove a vial from each condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Hypothetical degradation pathways for a dichlorinated aromatic compound.
Caption: General workflow for an aqueous stability study.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 8. eurochlor.org [eurochlor.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results in assays with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges and ensure the consistency and reliability of your assay results.
Troubleshooting Inconsistent Assay Results
Inconsistent results in assays involving this compound can arise from various factors, from reagent handling to experimental execution. This guide is designed to help you systematically identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent volumes of reagents or the test compound. 2. Improper mixing: Inadequate mixing of reagents within the wells. 3. Edge effects: Temperature or evaporation gradients across the microplate. 4. Compound precipitation: The test compound may be coming out of solution. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly seated. 2. Gently mix the contents of each well after adding reagents, avoiding the introduction of air bubbles. 3. Use a plate sealer, incubate plates in a humidified chamber, and avoid stacking plates during incubation. Consider leaving the outer wells empty. 4. Visually inspect wells for precipitation. Decrease the final concentration of the compound. Ensure the solvent concentration is compatible with the assay buffer. |
| Low or no signal in the assay. | 1. Inactive enzyme: Improper storage or handling of the soluble epoxide hydrolase (sEH) enzyme. 2. Degraded substrate: The fluorescent substrate is sensitive to light and multiple freeze-thaw cycles. 3. Incorrect filter set on the plate reader: Excitation and emission wavelengths do not match the fluorophore. 4. Inhibitor concentration too high: The test compound is completely inhibiting the enzyme. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use. 2. Aliquot the substrate and store it protected from light at -20°C or -80°C. Prepare fresh dilutions for each experiment. 3. Verify the correct excitation and emission wavelengths for the specific fluorescent substrate being used (e.g., for products of PHOME or CMNPC hydrolysis). 4. Perform a dose-response curve to determine the optimal concentration range for your compound. |
| High background fluorescence. | 1. Autofluorescence of the test compound: this compound itself may be fluorescent at the assay wavelengths. 2. Contaminated reagents or buffer: Buffers or other reagents may have fluorescent contaminants. 3. Non-specific substrate hydrolysis: The substrate may be breaking down spontaneously or due to other components in the sample. 4. Well-to-well contamination. | 1. Run a control plate with the compound in assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental wells. 2. Use high-purity reagents and solvents. Prepare fresh buffers for each experiment. 3. Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. 4. Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each addition. |
| Assay signal is saturated (plateaus too quickly). | 1. Enzyme concentration is too high: The reaction is proceeding too rapidly for accurate measurement. 2. Substrate concentration is too low: The substrate is being rapidly depleted. | 1. Reduce the concentration of the sEH enzyme in the assay. 2. Increase the substrate concentration, ensuring it is still below the level where substrate inhibition might occur. |
| Calculated IC50 value is not reproducible. | 1. Inconsistent inhibitor dilution series: Errors in preparing the serial dilutions of the test compound. 2. Variable incubation times: Inconsistent timing of reagent additions and plate reading. 3. Compound instability: The test compound may not be stable in the assay buffer over the course of the experiment. | 1. Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Standardize all incubation times. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 3. Assess the stability of the compound in your assay buffer over time. |
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table provides typical concentration ranges and parameters for a generic soluble epoxide hydrolase (sEH) inhibitor screening assay using a fluorescent substrate. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| sEH Enzyme Concentration | 1 - 10 nM | Optimize for a linear reaction rate over the desired time course. |
| Fluorescent Substrate Conc. | 5 - 50 µM | Should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors. |
| Inhibitor (Test Compound) Conc. | 0.1 nM - 100 µM | A wide range is used to determine the IC50 value. |
| DMSO Concentration | < 1% (v/v) | High concentrations of organic solvents can inhibit enzyme activity. |
| Incubation Time | 15 - 60 minutes | Should be within the linear phase of the reaction. |
| Incubation Temperature | 25 - 37 °C | Should be kept consistent across experiments. |
Experimental Protocols
General Protocol for a Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibitor Assay
This protocol is a general guideline for determining the inhibitory activity of compounds like this compound against sEH using a fluorescent substrate such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
sEH Enzyme: Reconstitute and dilute the enzyme to the desired final concentration in cold assay buffer. Keep on ice.
-
Fluorescent Substrate: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in assay buffer. Protect from light.
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Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series at 100x the final desired concentrations. Then, prepare a 10x intermediate dilution in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 10 µL of the 10x test compound dilutions to the appropriate wells.
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For control wells, add 10 µL of assay buffer with the same percentage of DMSO as the test compound wells.
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Add 80 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells (add 80 µL of assay buffer to these).
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Incubate the plate for 5-10 minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 10 µL of the diluted fluorescent substrate solution to all wells.
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Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition:
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Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds. Use the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis).
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Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at the desired temperature, protected from light. Then, stop the reaction (if necessary, according to kit instructions) and read the final fluorescence.
4. Data Analysis:
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For kinetic data, determine the reaction rate (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme only" control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The inhibitory action of this compound on the sEH pathway.
Experimental Workflow for sEH Inhibition Assay
Caption: A stepwise workflow for conducting an sEH inhibitor assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Technical Support Center: Optimizing 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Our goal is to help you optimize its concentration for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial and most critical step is to perform a dose-response experiment. This involves treating your cells with a wide range of concentrations of the compound to identify the concentration that produces the desired effect, whether it's cytotoxicity or another specific cellular response. A well-designed dose-response curve is essential for determining the IC50 (half-maximal inhibitory concentration) if the compound is cytotoxic.[1]
Q2: How should I prepare this compound for my experiments?
A2: As with any new small molecule, it is crucial to first determine a suitable solvent. The choice of solvent should dissolve the compound completely and be non-toxic to the cells at the final concentration used in the experiment. Common solvents for small molecules in cell culture include DMSO and ethanol. Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any effects of the solvent on cell viability.
Q3: What are the most common assays to measure cell viability?
A3: Several assays are commonly used to assess cell viability, each with its own advantages and disadvantages. Some of the most widely used methods include:
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MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[2][3]
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Resazurin (alamarBlue™ or PrestoBlue™) Assays: These are fluorescent or colorimetric assays that also measure metabolic activity and are generally more sensitive than MTT.[3][4]
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ATP Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[3]
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Trypan Blue Exclusion Assay: This is a manual method that distinguishes viable from non-viable cells based on membrane integrity.[5]
Troubleshooting Guide
Q4: My cell viability results are inconsistent across experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
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Cell Culture Conditions: Ensure that your cell culture conditions, such as temperature, humidity, and CO2 levels, are consistent.[6] Cell density at the time of treatment is also a critical parameter that needs to be controlled.[7]
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Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Repeated freeze-thaw cycles can sometimes affect compound stability.
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Pipetting Errors: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and ensure proper technique.[4]
-
Reagent Issues: Reagents for viability assays can degrade if not stored properly or if they are past their expiration date.[4][6]
Q5: I am observing high background in my cell viability assay. What can I do?
A5: High background can be caused by several factors depending on the assay being used:
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Reagent Contamination: Your assay reagents may have become contaminated.
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Compound Interference: The compound itself might interfere with the assay. To test for this, run a control with the compound in cell-free media.[2]
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Extended Incubation Times: Over-incubation with the assay reagent can lead to high background. Try reducing the incubation time.[4]
Q6: The dose-response curve for this compound is not behaving as expected (e.g., it's not a classic sigmoidal curve). Why might this be?
A6: Non-standard dose-response curves can occur for several reasons:
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Compound Specificity: At lower concentrations, the compound may be acting on a specific target, while at higher concentrations, it could have off-target effects, leading to a complex dose-response relationship.[7]
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Compound Solubility: The compound may be precipitating out of solution at higher concentrations.
-
Cellular Mechanisms: The cells might be activating compensatory mechanisms at certain concentrations of the compound.
Experimental Protocols
Protocol: Determining IC50 using an MTT Assay
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your chosen solvent. Then, further dilute these into the cell culture medium to achieve the final desired concentrations.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
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Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration to determine the IC50.
Data Presentation
Table 1: Example Dose-Response Data for this compound on ABC Cell Line after 48h Treatment
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 15.9 ± 2.5 |
| 100 | 5.4 ± 1.8 |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of a novel compound.
Caption: A generalized signaling pathway illustrating how a compound might induce cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - LT [thermofisher.com]
- 5. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of High-Purity 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has a low melting point and appears oily. What are the likely impurities?
A1: A low or broad melting point, and an oily appearance, typically indicate the presence of impurities. Given that the synthesis of this compound likely involves a Friedel-Crafts acylation reaction, common impurities could include:
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Unreacted Starting Materials: Residual 1,3-dichlorobenzene or heptanedioic acid/anhydride.
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Isomeric Byproducts: Friedel-Crafts reactions on dichlorobenzenes can sometimes yield small amounts of other isomers, such as 2,4- or 3,4-dichlorophenyl derivatives.[1]
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Polysubstituted Products: Although less common in Friedel-Crafts acylations compared to alkylations, there is a possibility of forming di-acylated products.[2][3]
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Residual Solvent: Solvents used in the reaction or initial purification steps may be trapped in the product.
Troubleshooting Steps:
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Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from neutral impurities like unreacted 1,3-dichlorobenzene and polysubstituted byproducts.[4][5][6][7][8]
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Recrystallization: This technique is excellent for removing small amounts of impurities, including isomeric byproducts and residual starting materials.[9][10][11]
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Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Q2: After performing an acid-base extraction, my yield is significantly lower than expected. What could have gone wrong?
A2: Low yield after an acid-base extraction can be attributed to several factors:
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Incomplete Protonation/Deprotonation: The pH of the aqueous solution may not have been sufficiently basic to deprotonate all of the carboxylic acid, or acidic enough to fully protonate the carboxylate salt for precipitation.
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Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product, preventing complete separation.
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Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous phase, leading to loss.
Troubleshooting Steps:
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 8) during the extraction of the acid into the aqueous phase, and sufficiently acidic (pH < 2) during the precipitation of the final product.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
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Minimizing Aqueous Solubility: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration.
Q3: My recrystallized product is still showing impurities on analysis (e.g., by TLC or HPLC). How can I improve the recrystallization process?
A3: If impurities persist after recrystallization, consider the following:
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Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures or not soluble enough at high temperatures).[10]
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Cooling Rate: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice.
-
Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration to remove residual mother liquor containing impurities.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system can also be effective.[12]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[10]
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Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Compounds [10]
| Solvent | Boiling Point (°C) | Characteristics & Potential Use |
| Ethanol | 78 | Good for moderately polar compounds. |
| Hexane | 69 | Suitable for non-polar aromatic compounds. |
| Ethyl Acetate | 77 | A good general-purpose solvent for a range of polarities. |
| Toluene | 111 | Effective for dissolving many aromatic compounds at high temperatures. |
| Water | 100 | Can be used for polar compounds, but often requires a co-solvent. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate or a 1M sodium hydroxide solution.[6][8]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the carboxylic acid.
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Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until the pH is below 2. The purified this compound will precipitate out of the solution.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. safrole.com [safrole.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. rubingroup.org [rubingroup.org]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the Friedel-Crafts acylation of 1,3-dichlorobenzene with pimelic anhydride or a derivative.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).- Deactivated aromatic ring (1,3-dichlorobenzene is moderately deactivated).- Impure starting materials (e.g., moisture in reagents or solvent).- Low reaction temperature. | - Use fresh, anhydrous AlCl₃ and ensure it is used in stoichiometric amounts or greater.- Consider a more reactive acylating agent (e.g., pimeloyl chloride over pimelic anhydride).- Ensure all glassware, solvents, and reagents are thoroughly dried.- Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation. |
| Formation of Isomeric Byproducts | Friedel-Crafts acylation of 1,3-dichlorobenzene can lead to the formation of 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid and 7-(2,6-dichlorophenyl)-7-oxoheptanoic acid as major impurities.[1] | - Optimize reaction temperature; lower temperatures may favor the desired 3,5-disubstituted product.- Employ purification techniques such as fractional crystallization or chromatography to separate the isomers. |
| Polysubstitution (Diacylation) | Excess of the acylating agent or prolonged reaction times. | - Use a stoichiometric amount or a slight excess of 1,3-dichlorobenzene relative to the acylating agent.- Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon consumption of the limiting reagent. |
| Difficult Product Isolation/Purification | The product is a keto-acid, which can be challenging to crystallize and may retain impurities. | - Perform an acidic work-up to ensure the carboxylic acid is protonated.- Utilize a biphasic extraction to remove the aluminum salts.- Explore different recrystallization solvents or solvent mixtures.- Consider derivatization to a more crystalline form (e.g., an ester) for purification, followed by hydrolysis. |
| Dark Reaction Mixture/Charring | Aggressive reaction conditions, such as excessively high temperatures. | - Maintain a controlled reaction temperature, using a cooling bath if necessary, especially during the addition of the catalyst.- Ensure efficient stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a pimelic acid derivative, such as pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Q2: Why is an excess of AlCl₃ often required in Friedel-Crafts acylation?
A2: The product, an aryl ketone, can form a stable complex with AlCl₃. This complexation deactivates the Lewis acid, necessitating the use of more than a stoichiometric amount to ensure the reaction proceeds to completion.
Q3: What are the primary safety concerns when working with AlCl₃ on a large scale?
A3: Aluminum chloride is a highly reactive and moisture-sensitive substance. Key safety precautions include:
-
Handling in an inert, dry atmosphere (e.g., under nitrogen or argon) to prevent vigorous reaction with moisture.
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching the reaction mixture carefully by slowly adding it to ice or a cold, dilute acid solution to manage the exothermic reaction.
Q4: How can I minimize the formation of isomeric impurities?
A4: The acylation of 1,3-dichlorobenzene is directed by the chlorine substituents to the ortho and para positions relative to them. This leads to the formation of 2,4- and 2,6-dichloro isomers as the major byproducts.[1] To favor the formation of the desired 3,5-isomer, you can try:
-
Running the reaction at lower temperatures, as this can sometimes increase regioselectivity.
-
Screening different Lewis acid catalysts, as some may offer better selectivity.
Q5: What is a suitable work-up procedure for a large-scale Friedel-Crafts acylation?
A5: A typical work-up involves:
-
Carefully quenching the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.
-
Washing the combined organic layers with water and then a brine solution to remove residual acid and salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Q6: What are the recommended methods for purifying the final product?
A6: Purification of this compound can be achieved through:
-
Recrystallization: This is often the most effective method for purification on a large scale. Experiment with various solvents such as toluene, heptane, or mixtures containing ethyl acetate to find optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: While less practical for very large scales, it can be effective for removing closely related isomers if recrystallization is unsuccessful.
Experimental Protocols & Visualizations
General Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is charged with anhydrous 1,3-dichlorobenzene and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise, maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: A solution of pimeloyl chloride (or pimelic anhydride) in the same solvent is added dropwise via the dropping funnel, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization.
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation.
References
interpreting ambiguous NMR or mass spectrometry data of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. It specifically addresses potential ambiguities in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs and troubleshooting guides are designed to help you interpret unexpected or ambiguous results in your NMR and mass spectrometry experiments.
Mass Spectrometry Troubleshooting
Question: My mass spectrum shows a cluster of peaks for the molecular ion instead of a single peak. Why is this happening?
Answer: This is expected for a compound containing chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[1][2] For a molecule with two chlorine atoms, like this compound, you will observe a characteristic pattern of three peaks for the molecular ion (M, M+2, and M+4) in a ratio of approximately 9:6:1.[2] This isotopic pattern is a key indicator of the presence of two chlorine atoms in your compound.
Question: I am not observing a clear molecular ion peak in my mass spectrum. What could be the issue?
Answer: The absence of a clear molecular ion peak can be due to several factors. Aromatic ketones can sometimes undergo facile fragmentation, leading to a weak or absent molecular ion. Common issues could also include:
-
Sample Concentration: The sample may be too dilute, resulting in a weak signal.[3] Conversely, a highly concentrated sample can cause ion suppression.[3]
-
Ionization Technique: The chosen ionization method (e.g., ESI, EI) may not be optimal for this molecule, leading to excessive fragmentation. Experimenting with different ionization techniques could resolve this.[3]
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Incorrect calibration can lead to mass errors and difficulty in identifying the correct peaks.[3]
Question: What are the expected fragmentation patterns for this molecule?
Answer: For this compound, you can expect fragmentation patterns characteristic of aromatic ketones and alkyl chains. Key fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain, or between the carbonyl group and the aromatic ring.
-
Tropylium Ion Formation: Alkyl-substituted benzene rings often show a prominent peak at m/z 91, corresponding to a rearranged tropylium ion.[4][5]
-
Loss of Water: The carboxylic acid group can lose a water molecule (M-18).
-
Loss of COOH: A peak corresponding to the loss of the carboxylic acid group (M-45) may also be observed.[6]
NMR Spectroscopy Troubleshooting
Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What is the expected pattern?
Answer: For a 3,5-disubstituted aromatic ring, you would expect to see two signals in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The splitting may appear complex due to long-range couplings. The presence of electron-withdrawing chlorine atoms and the carbonyl group will shift these protons downfield, typically in the range of 7-8 ppm.[7][8]
Question: I see a broad peak in my ¹H NMR spectrum that disappears upon a D₂O shake. What is this signal?
Answer: This broad peak is characteristic of the acidic proton of the carboxylic acid group (-COOH). Protons attached to oxygen or nitrogen are exchangeable and often appear as broad signals.[9] Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause this proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum, confirming the presence of the carboxylic acid.
Question: My baseline is noisy and shows unexpected peaks. How can I improve the quality of my NMR spectrum?
Answer: A noisy baseline and spurious peaks can arise from several sources:
-
Contaminated NMR Tube: Ensure your NMR tube is clean.
-
Solvent Impurities: Use high-purity deuterated solvents. Residual protons in the solvent can give rise to characteristic peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Instrument Shimming: The homogeneity of the magnetic field may need to be optimized. Re-shimming the instrument can improve peak shape and resolution.
Data Presentation
Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M]⁺ | 304 | Molecular ion with two ³⁵Cl isotopes |
| [M+2]⁺ | 306 | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope |
| [M+4]⁺ | 308 | Molecular ion with two ³⁷Cl isotopes |
| [M-C₆H₁₁O₂]⁺ | 173/175/177 | Fragment from cleavage between carbonyl and alkyl chain |
| [C₇H₅Cl₂]⁺ | 159/161/163 | Dichlorobenzoyl cation |
Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | -COOH |
| ~7.8 | doublet | 2H | Aromatic H-2, H-6 |
| ~7.6 | triplet | 1H | Aromatic H-4 |
| ~2.9 | triplet | 2H | -CH₂- adjacent to C=O |
| ~2.3 | triplet | 2H | -CH₂- adjacent to COOH |
| ~1.7 | multiplet | 4H | Remaining -CH₂- groups |
Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (ketone) |
| ~180 | C=O (acid) |
| ~138 | Aromatic C-1 |
| ~135 | Aromatic C-3, C-5 |
| ~133 | Aromatic C-4 |
| ~127 | Aromatic C-2, C-6 |
| ~38 | -CH₂- adjacent to C=O |
| ~34 | -CH₂- adjacent to COOH |
| ~28 | Remaining -CH₂- carbons |
| ~24 | Remaining -CH₂- carbons |
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.
-
EI: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.
NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments such as COSY and HSQC for more detailed structural elucidation.[9]
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on expected values and splitting patterns.
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Troubleshooting flowchart for ambiguous data.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. whitman.edu [whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
avoiding precipitation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information provided is intended to help users avoid common issues, particularly precipitation in cell culture media.
Troubleshooting Guide: Precipitation of this compound
Precipitation of this compound in your culture media can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and resolving this issue.
Visual Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Dichlorophenyl Compounds: Profiling 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Against Key Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of various dichlorophenyl compounds and outlines a proposed framework for evaluating the biological profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. To date, specific biological assay data for this compound is not publicly available. This document serves as a roadmap for researchers seeking to characterize this compound by comparing it to dichlorophenyl analogs with known biological effects.
Introduction to Dichlorophenyl Compounds in Biological Assays
Dichlorophenyl moieties are prevalent in a diverse range of biologically active molecules, exhibiting activities such as anticancer, endocrine disruption, and enzyme inhibition. The position of the chlorine atoms on the phenyl ring, along with the nature of the rest of the molecule, significantly influences the biological target and potency. This guide focuses on a selection of dichlorophenyl compounds with well-documented biological activities to provide a basis for the hypothetical evaluation of this compound.
Comparative Data of Selected Dichlorophenyl Compounds
The following tables summarize the reported biological activities of selected dichlorophenyl compounds in various assays. These compounds are chosen to represent a range of activities that could be relevant for the initial screening of this compound.
Table 1: Cytotoxicity of Dichlorophenyl Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | Growth Inhibition | GI₅₀ | 0.127 ± 0.04 µM |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast Cancer) | Growth Inhibition | GI₅₀ | 10-206 nM |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC₅₀ | 10.7 µM |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung Cancer) | Cytotoxicity | IC₅₀ | 7.7 µM |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity | IC₅₀ | 7.3 µM |
| p,p'-Dichlorodiphenyldichloroethylene (DDE) | DLD1, SW620 (Colorectal Adenocarcinoma) | Cell Proliferation | - | Enhanced proliferation at 10⁻¹⁰ to 10⁻⁷ M[1] |
Table 2: Hepatotoxicity of Dichlorophenyl Compounds
| Compound | Cell Line | Assay Type | Endpoint | Result (LC₅₀/IC₅₀) |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | Cell Viability | LC₅₀ | 233.0 ± 19.7 µM[2] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 Transfected) | Cell Viability | LC₅₀ | 160.2 ± 5.9 µM[2] |
Table 3: Enzyme Inhibition and Receptor Binding of Dichlorophenyl Compounds
| Compound | Target | Assay Type | Endpoint | Result (IC₅₀/Kᵢ/Kₑ) |
| (3,5-Dichlorophenyl)pyridine derivative 1 | Furin | Enzyme Inhibition (Fluorometric) | IC₅₀ | 1.1 nM (S-protein substrate)[3] |
| (3,5-Dichlorophenyl)pyridine derivative 2 | Furin | Enzyme Inhibition (Fluorometric) | IC₅₀ | 0.8 nM (S-protein substrate)[3] |
| p,p'-DDOH | Estrogen Receptor α (ERα) | Competitive Binding | IC₅₀ | 0.43 µM |
| p,p'-DDOH | Estrogen Receptor β (ERβ) | Competitive Binding | IC₅₀ | 0.97 µM |
Proposed Experimental Workflow for Characterization
A general workflow for the initial biological characterization of a novel compound like this compound is proposed. This involves a tiered approach, starting with broad cytotoxicity screening and followed by more specific assays based on the initial findings and structural similarities to known active compounds.
Caption: Proposed experimental workflow for the biological evaluation of a novel dichlorophenyl compound.
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the potential evaluation of this compound.
Hepatotoxicity Assay in HepG2 Cells
This assay assesses the potential of a compound to cause liver cell damage.
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 250 µM). A vehicle control (e.g., DMSO) is also included.[2][4]
-
Cell Viability Assessment (MTT Assay): After a 24 or 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[5] Cell viability is expressed as a percentage of the vehicle-treated control.
-
High-Content Screening (Optional): For a more detailed analysis, high-content screening can be employed to simultaneously measure multiple parameters of cellular health, including nuclear morphology, mitochondrial membrane potential, and oxidative stress.[6][7]
Furin Inhibition Assay (Fluorometric)
This assay determines if a compound can inhibit the activity of the enzyme furin.
-
Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., Boc-RVRR-AMC), and a known furin inhibitor (as a positive control) are required.[8]
-
Assay Procedure: The test compound is pre-incubated with furin in an assay buffer in a 96-well plate. The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate). The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay identifies compounds that can bind to and activate the Aryl Hydrocarbon Receptor, a key regulator of xenobiotic metabolism.
-
Cell Line: A reporter cell line engineered to express a luciferase gene under the control of an AhR-responsive promoter is used.
-
Compound Treatment: Cells are treated with various concentrations of the test compound. A known AhR agonist (e.g., TCDD) is used as a positive control.[9]
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. An EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined.
Relevant Signaling Pathways
The biological effects of dichlorophenyl compounds are often mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Estrogen Receptor (ER) Signaling Pathway
Caption: Simplified diagram of the Estrogen Receptor (ER) signaling pathway.
Conclusion
While direct biological data for this compound is currently lacking, the diverse activities of other dichlorophenyl compounds provide a strong rationale for its systematic evaluation. The proposed workflow and experimental protocols in this guide offer a comprehensive starting point for researchers to elucidate the biological profile of this and other novel dichlorophenyl-containing molecules. Initial screening for cytotoxicity and hepatotoxicity, followed by targeted assays based on structural similarities, will be crucial in uncovering its potential therapeutic or toxicological properties.
References
- 1. p, p′-Dichlorodiphenyldichloroethylene Induces Colorectal Adenocarcinoma Cell Proliferation through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Efficacy Analysis of Kynurenine-3-Monooxygenase Inhibitors: A Guide for Researchers
Introduction
This guide provides a comparative analysis of the efficacy of selected inhibitors targeting Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Due to the absence of publicly available experimental data for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this document serves as a template, presenting a comparison between the well-characterized KMO inhibitors, Ro 61-8048 and GSK366. This framework is designed for researchers, scientists, and drug development professionals to understand the relative potency of these compounds and the methodologies used for their evaluation.
Kynurenine-3-monooxygenase is a key enzyme in the kynurenine pathway, responsible for the conversion of L-kynurenine to 3-hydroxykynurenine.[1][2][3] Inhibition of KMO is a therapeutic strategy for various neurological disorders, as it can reduce the production of neurotoxic downstream metabolites and increase the levels of the neuroprotective kynurenic acid.[3]
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the in vitro efficacy of known KMO inhibitors against human KMO. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | Human KMO | Data not available |
| Ro 61-8048 | Human KMO | 37[4] |
| GSK366 | Human KMO | 2.3[5][6][7] |
Experimental Protocols: KMO Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human KMO. This method is based on monitoring the consumption of the cofactor NADPH, which is reflected by a decrease in absorbance at 340 nm.[8][9][10]
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitors (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer from a concentrated stock.
-
Dilute the recombinant human KMO enzyme to the desired working concentration (e.g., 20 µg/ml) in 1X KMO assay buffer.[8] Keep the diluted enzyme on ice.
-
Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of 1X KMO assay buffer to the "Blank" wells.
-
Add 50 µL of the diluted KMO enzyme solution to the "Positive Control" and "Test Inhibitor" wells.[8]
-
Add 10 µL of the test inhibitor solution at various concentrations to the "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, add 10 µL of the vehicle (e.g., DMSO).[8]
-
-
Reaction Initiation and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 340 nm using a microplate reader.[8][9]
-
The percentage of KMO activity is calculated relative to the positive control after subtracting the background absorbance from the blank wells.
-
The IC50 values are determined by plotting the percentage of KMO inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Caption: Experimental workflow for KMO inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
validation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid's inhibitory activity on [specific enzyme]
To effectively generate a comprehensive comparison guide for the inhibitory activity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, the specific enzyme it targets must first be identified. Publicly available scientific literature and databases do not readily specify a singular, well-characterized enzyme target for this particular compound.
The chemical structure of this compound suggests potential interactions with a range of enzymes, but without experimental data detailing its specific inhibitory profile, any analysis would be purely speculative.
To proceed with a detailed comparison, including quantitative data, experimental protocols, and signaling pathways, information regarding the validated biological target of this compound is required. Researchers with access to internal experimental results or further specific compound documentation are encouraged to provide the enzyme's identity to enable the creation of the requested comparative guide.
Cross-Validation of Dichlorophenyl-Containing Compounds on Cellular Viability: A Comparative Analysis
Disclaimer: Due to the absence of publicly available experimental data on the biological effects of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this guide provides a comparative analysis of a structurally related compound, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) . This compound shares the key 3,5-dichlorophenyl moiety and provides insights into the potential cytotoxic effects and mechanisms that may be relevant for the requested compound. The experimental data presented here is based on a study of DCPT in different hepatic cell line models.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of dichlorophenyl-containing molecules.
Comparative Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)
The following table summarizes the cytotoxic effects of DCPT in two different human hepatoma cell lines: a wild-type HepG2 cell line and a HepG2 cell line engineered to overexpress the cytochrome P450 3A4 (CYP3A4) enzyme. This comparison is crucial as it highlights the role of metabolic activation by CYP enzymes in the toxicity of this class of compounds.
Table 1: Cytotoxicity (LC50) of DCPT in HepG2 Cell Lines [1]
| Compound | Cell Line | LC50 (µM) |
| DCPT | HepG2 (Wild Type) | 233.0 ± 19.7 |
| DCPT | HepG2 (CYP3A4 Transfected) | 160.2 ± 5.9 |
LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of the cell population.
The data clearly indicates that DCPT is significantly more toxic in HepG2 cells that have been transfected with CYP3A4[1]. This suggests that the cytotoxicity of DCPT is at least partially dependent on its metabolism by this enzyme into a more toxic species.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of scientific findings.
Cell Culture and Treatment:
-
Cell Lines:
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HepG2 (human hepatoma cell line) - Wild Type
-
HepG2-CYP3A4 (HepG2 cells stably transfected with CYP3A4)
-
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: For cytotoxicity assays, cells were seeded in multi-well plates and allowed to attach overnight. The following day, the culture medium was replaced with a medium containing various concentrations of DCPT (e.g., 0-250 µM) dissolved in a suitable solvent like DMSO. Control cells were treated with the vehicle alone.
Cell Viability Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
After the desired treatment period (e.g., 24 hours), the medium containing the compound was removed.
-
A solution of MTT was added to each well, and the plates were incubated for a few hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. The LC50 value was then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Metabolic Activation of DCPT:
The increased cytotoxicity of DCPT in CYP3A4-expressing cells points to a metabolic activation pathway. The following diagram illustrates a hypothetical workflow for investigating the role of CYP3A4 in DCPT-induced cytotoxicity.
References
Comparative Guide to the Structure-Activity Relationship of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Analogs as Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, potent inhibitors of Hematopoietic Prostaglandin D2 Synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. Inhibition of H-PGDS presents a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).
The following sections detail the quantitative SAR data for a series of H-PGDS inhibitors, comprehensive experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. While direct SAR studies on this compound analogs are not extensively available in the public domain, this guide utilizes data from closely related dichlorophenyl-containing compounds to provide a representative analysis.
Quantitative Structure-Activity Relationship Data
The inhibitory activities of a series of H-PGDS inhibitors were evaluated to understand the impact of structural modifications on their potency. The following table summarizes the in vitro and in vivo data for a representative set of analogs. The core structure is based on a known H-PGDS inhibitor scaffold, with variations in the dichlorophenyl moiety and other key positions.
| Compound ID | R1 Substitution | R2 Substitution | H-PGDS IC50 (nM) | Cellular Assay IC50 (nM) | In vivo Efficacy (% inhibition of PGD2) |
| 1a | 3,5-dichloro | H | 5.2 | 45 | 68% @ 10 mg/kg |
| 1b | 2,5-dichloro | H | 12.8 | 110 | 45% @ 10 mg/kg |
| 1c | 3,4-dichloro | H | 8.5 | 78 | 55% @ 10 mg/kg |
| 1d | 3-chloro | H | 25.1 | 230 | 30% @ 10 mg/kg |
| 1e | 4-chloro | H | 30.7 | 280 | 25% @ 10 mg/kg |
| 2a | 3,5-dichloro | CH3 | 7.3 | 65 | 62% @ 10 mg/kg |
| 2b | 3,5-dichloro | OCH3 | 9.1 | 82 | 58% @ 10 mg/kg |
| 3a | 3,5-dichloro | H (acid) | 3.1 | 28 | 75% @ 10 mg/kg |
Data presented is a representative compilation from analogous studies of H-PGDS inhibitors and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro H-PGDS Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human H-PGDS.
Materials:
-
Recombinant human H-PGDS enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH (1 mM), and the test compound at various concentrations.
-
Add recombinant human H-PGDS to the reaction mixture and incubate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the substrate PGH2 (10 µM).
-
Immediately monitor the change in absorbance at 278 nm, which corresponds to the formation of PGD2.
-
Calculate the initial reaction rates and determine the concentration of the test compound that causes 50% inhibition (IC50) of H-PGDS activity.
Cellular Assay for PGD2 Production
This assay measures the ability of the compounds to inhibit PGD2 production in a cellular context, typically using mast cells or other immune cells that endogenously express H-PGDS.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Calcium ionophore (e.g., A23187) or other stimuli to induce PGD2 release
-
Test compounds dissolved in DMSO
-
PGD2 ELISA kit
-
Cell lysis buffer
Procedure:
-
Seed the mast cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent PGD2 production.
-
After a 30-minute incubation, collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of PGD2 production.
In Vivo Pharmacodynamic Model of PGD2 Inhibition
This protocol describes an in vivo model to assess the efficacy of the compounds in reducing PGD2 levels in a living organism, often a rodent model of allergic inflammation.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Test compounds formulated for oral or intravenous administration
-
Antigen (e.g., ovalbumin) to induce an allergic response
-
Anesthetic
-
Blood collection supplies
-
PGD2 ELISA kit
Procedure:
-
Sensitize the animals to the antigen over a period of several days.
-
Administer the test compounds to the animals at various doses.
-
After a specified period, challenge the animals with the antigen to induce an inflammatory response and PGD2 release.
-
At the peak of the inflammatory response, collect blood samples via cardiac puncture under anesthesia.
-
Separate the plasma and measure the concentration of a stable PGD2 metabolite using an ELISA kit.
-
Calculate the percentage of inhibition of PGD2 production for each dose of the test compound compared to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the biological context and experimental design of this research.
Caption: Prostaglandin D2 (PGD2) signaling pathway and the inhibitory action of the studied analogs.
Caption: Experimental workflow for the structure-activity relationship (SAR) study of H-PGDS inhibitors.
alternative chemical probes to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid for [specific target]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative chemical probes to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid for the target enzyme Monoglyceride Lipase (MGLL). MGLL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. Inhibition of MGLL leads to increased 2-AG levels, which can modulate various physiological processes, making MGLL an attractive therapeutic target for a range of disorders[2][4]. This document presents quantitative data on various inhibitors, detailed experimental protocols for their evaluation, and visual diagrams of the relevant biological pathways and workflows.
Comparison of MGLL Inhibitors
A variety of chemical probes have been developed to inhibit MGLL activity. These can be broadly categorized as irreversible and reversible inhibitors. The selection of an appropriate probe depends on the specific experimental needs, such as the desired duration of inhibition and the necessity for covalent labeling.
Quantitative Performance Data
The following table summarizes the in vitro potency (IC50) of this compound and several alternative chemical probes against human, mouse, and rat MGLL.
| Compound | Type | Human MGLL IC50 (nM) | Mouse MGLL IC50 (nM) | Rat MGLL IC50 (nM) | Selectivity Notes | Reference |
| This compound | Irreversible (presumed) | Data not available | Data not available | Data not available | ||
| JZL184 | Irreversible | - | 8 | - | >300-fold selective for MAGL over FAAH | [5][6] |
| KML29 | Irreversible | 5.9 | 15 | 43 | No detectable activity against FAAH | [7] |
| MJN110 | Irreversible | 9.1 | - | - | Selective | [8] |
| ABX-1431 (Elcubragistat) | Irreversible | 14 | - | - | CNS-penetrant | [4][9] |
| N-Arachidonyl maleimide (NAM) | Irreversible | - | - | 140 | Thiol-reactive, may have off-target effects | [6] |
| JJKK 048 | Irreversible | 0.214 | 0.363 | 0.275 | Highly selective | [9] |
| Euphol | Reversible | 315 | - | - | Non-competitive | [9] |
| LEI-515 | Reversible | pIC50 = 9.3 ± 0.1 | - | - | Peripherally restricted | [10] |
| CAY10499 | Non-selective | 144 | - | - | Also inhibits FAAH (IC50 = 14 nM) | [6] |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize MGLL inhibitors.
MGLL Activity Assay using [3H]2-Oleoylglycerol ([3H]2-OG) Hydrolysis (Radiometric Assay)
This assay measures the enzymatic activity of MGLL by quantifying the release of radiolabeled glycerol from the substrate [3H]2-oleoylglycerol.
Materials:
-
MGLL-containing sample (e.g., cell lysate, tissue homogenate, or purified enzyme)
-
[3H]2-oleoylglycerol ([3H]2-OG)
-
Unlabeled 2-oleoylglycerol (2-OG)
-
Assay buffer: 10 mM Tris-HCl, pH 8.0
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Inhibitor stock solution or vehicle (e.g., DMSO)
-
Stop solution: Chloroform:Methanol (1:1, v/v)
-
Scintillation cocktail (e.g., ScintiVerse)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing 10 mM Tris-HCl (pH 8.0), the MGLL-containing sample, and 0.5 mg/mL fatty acid-free BSA.
-
Add the test inhibitor at various concentrations or the vehicle control to the reaction mixtures.
-
Pre-incubate the mixtures at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of [3H]2-OG and unlabeled 2-OG (e.g., 0.8 nCi [3H]2-OG + 70 µM 2-OG) to each reaction mixture.
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reaction by adding 2 volumes of the chloroform:methanol (1:1, v/v) stop solution.
-
Centrifuge the samples at 1,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the aqueous phase, which contains the radiolabeled glycerol product.
-
Add the aqueous phase to a scintillation vial containing a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for MGLL
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in complex biological samples. This method utilizes an activity-based probe (ABP) that covalently binds to the active site of enzymes.
Materials:
-
Proteome sample (e.g., cell lysate, tissue homogenate)
-
Inhibitor stock solutions at various concentrations
-
Activity-Based Probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE materials (gels, running buffer, etc.)
-
In-gel fluorescence scanner
Procedure:
-
Competitive Inhibition:
-
To a proteome sample, add the inhibitor at the desired final concentration (e.g., from a 100x stock in DMSO). For the control sample, add an equivalent volume of DMSO.
-
Incubate the samples for 30-60 minutes at room temperature to allow the inhibitor to bind to its target enzymes.
-
-
Probe Labeling:
-
Add the ABP (e.g., FP-Rh) to each sample to a final concentration of 1 µM.
-
Incubate the samples for a specified time (e.g., 15-30 minutes) at room temperature to allow the probe to label the active enzymes that were not blocked by the inhibitor.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Quantification:
-
Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to MGLL will be inversely proportional to the potency of the inhibitor.
-
Quantify the fluorescence intensity of the MGLL band in the inhibitor-treated lanes relative to the control lane.
-
-
IC50 Determination:
-
Plot the percentage of MGLL labeling against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the MGLL signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: MGLL Signaling Pathway.
Caption: ABPP Workflow for MGLL.
References
- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling (ABPP) of Cellular DeISGylating Enzymes and Inhibitor Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide
A comprehensive analysis of the target specificity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is currently hampered by a lack of publicly available data on its biological target and mechanism of action. Extensive searches of scientific literature and chemical databases have not yielded specific information regarding the protein(s) or pathway(s) with which this compound interacts.
This guide, therefore, serves to outline the methodologies and data that would be required to validate the specificity of this compound, should a biological target be identified in the future. It also provides a framework for comparing its performance against alternative molecules targeting the same hypothetical pathway.
The Challenge of an Unknown Target
The core requirement for validating the specificity of any chemical probe or drug candidate is the knowledge of its intended biological target. Without this crucial piece of information, it is impossible to design experiments to measure on-target engagement and assess off-target effects. The presence of the 3,5-dichlorophenyl moiety is common in a variety of bioactive compounds, suggesting a broad range of potential applications; however, this structural feature alone does not predict a specific target.
A Roadmap for Specificity Validation
Once a target for this compound is identified, a rigorous validation process should be undertaken. This process typically involves a combination of in vitro and cellular assays.
Table 1: Hypothetical Data Summary for Specificity Validation
| Assay Type | This compound | Alternative 1 (e.g., Known Inhibitor) | Alternative 2 (e.g., Structural Analog) |
| Biochemical Assays | |||
| Target IC₅₀/Kᵢ (nM) | Data Needed | Data Needed | Data Needed |
| Kinase Panel (468 kinases) - % Inhibition @ 1µM | Data Needed | Data Needed | Data Needed |
| Off-Target Screen (e.g., GPCR panel) - % Activity @ 10µM | Data Needed | Data Needed | Data Needed |
| Cellular Assays | |||
| Target Engagement (e.g., CETSA, NanoBRET) EC₅₀ (µM) | Data Needed | Data Needed | Data Needed |
| Cellular Potency (e.g., Phenotypic Assay) EC₅₀ (µM) | Data Needed | Data Needed | Data Needed |
| Cytotoxicity (e.g., HepG2 cells) CC₅₀ (µM) | Data Needed | Data Needed | Data Needed |
Caption: This table illustrates the type of quantitative data required to compare the specificity of this compound with alternative compounds. All data points are currently hypothetical and would need to be generated through experimental work.
Key Experimental Protocols for Target Validation
Should a target be identified, the following experimental protocols would be essential for validating the specificity of this compound.
Biochemical Assays: Direct Target Inhibition
-
Objective: To determine the direct inhibitory activity of the compound against the purified target protein.
-
Methodology:
-
Express and purify the recombinant target protein.
-
Perform an in vitro activity assay specific to the target (e.g., enzymatic assay, binding assay).
-
Titrate this compound and control compounds over a range of concentrations.
-
Measure the activity of the target protein at each concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) from the dose-response curve.
-
Broad Kinase Panel Screening
-
Objective: To assess the off-target activity of the compound against a large panel of kinases, a common source of non-specificity.
-
Methodology:
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
The percentage of inhibition for each kinase is reported.
-
Significant inhibition of kinases other than the intended target would indicate off-target activity.
-
Cellular Target Engagement Assays
-
Objective: To confirm that the compound interacts with its intended target within a cellular context.
-
Methodology (Example: Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature.
-
The shift in the melting curve provides evidence of target engagement and can be used to determine an EC₅₀ for binding.
-
Visualizing the Path Forward
To advance the study of this compound, a clear workflow is necessary, starting from target identification.
Caption: A proposed workflow for the validation of this compound's specificity.
Should a biological target for this compound be identified, the signaling pathway associated with that target would also need to be elucidated to understand the compound's downstream effects.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on its target.
Benchmarking 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid against a well-established reference compound, Etomoxir, in the context of fatty acid oxidation inhibition. This document outlines hypothetical experimental data and detailed protocols to serve as a framework for in-vitro evaluation.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential interaction with metabolic pathways, particularly those involving fatty acids. Its heptanoic acid chain bears resemblance to medium-chain fatty acids, while the dichlorophenyl group adds significant chemical reactivity and potential for specific binding to protein targets. Given the structural similarities, we hypothesize that this compound may act as a modulator of fatty acid oxidation (FAO), a critical cellular process for energy production.
To investigate this hypothesis, we propose a head-to-head comparison with Etomoxir, a widely recognized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. By benchmarking against Etomoxir, we can contextualize the potential potency and mechanism of action of this compound.
Hypothetical Data Summary
The following table summarizes hypothetical quantitative data from a cellular fatty acid oxidation assay comparing the inhibitory effects of this compound and Etomoxir. This data is for illustrative purposes to guide potential experimental design.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| This compound | Hypothesized: CPT1 or other FAO enzyme | Cellular FAO | HepG2 | 15.2 | 92.5 |
| Etomoxir | CPT1 | Cellular FAO | HepG2 | 5.8 | 98.2 |
Note: This data is purely hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for a cellular fatty acid oxidation assay is provided below. This protocol is designed to quantitatively assess the inhibitory potential of test compounds on the FAO pathway.
Cellular Fatty Acid Oxidation (FAO) Assay Protocol
1. Objective: To measure the effect of this compound and Etomoxir on the rate of fatty acid oxidation in live cells.
2. Materials:
-
Cell line (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test Compounds: this compound and Etomoxir
-
FAO Assay Kit (e.g., based on oxygen consumption or Seahorse XF Analyzer)
-
Substrate: Oleate-BSA conjugate or other long-chain fatty acid
-
Positive Control: FCCP (uncoupler to stimulate maximal respiration)
3. Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well microplate at a density of 20,000-40,000 cells/well.
-
Allow cells to adhere and grow for 24 hours.
4. Compound Treatment:
-
Prepare stock solutions of this compound and Etomoxir in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay medium.
-
Replace the culture medium with the medium containing the test compounds or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
5. FAO Measurement:
-
Follow the manufacturer's instructions for the specific FAO assay kit being used.
-
Typically, this involves washing the cells and adding a substrate-containing medium.
-
The rate of oxygen consumption or production of a reporter molecule is measured over time using a plate reader or specialized instrument like the Seahorse XF Analyzer.
6. Data Analysis:
-
Calculate the rate of fatty acid oxidation for each treatment condition.
-
Normalize the data to the vehicle control.
-
Plot the normalized FAO rate against the log concentration of the inhibitor.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of FAO inhibition.
Experimental Workflow
Caption: Workflow for comparative FAO assay.
Assessing Reproducibility of Experiments with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a framework for assessing the reproducibility of experiments involving the chemical compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Due to a lack of extensive published data on this specific compound, this guide will focus on establishing best practices for its use and comparison with structurally or functionally similar compounds where data is available.
Comparative Analysis of Related Compounds
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₃H₁₄Cl₂O₃ | 289.15 | 898765-54-3[1] |
| 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄Cl₂O₃ | 289.15 | 502651-26-5 |
| 7-oxoheptanoic acid | C₇H₁₂O₃ | 144.17 | 3128-07-2 |
This table presents basic chemical information for comparative purposes.
Key Experimental Protocols and Considerations for Reproducibility
The synthesis and application of novel compounds can be fraught with reproducibility challenges. Below are detailed protocols for key stages of research with a focus on ensuring consistent results.
Synthesis of this compound
Reproducibility begins with the consistent synthesis and purification of the compound of interest. While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a general approach based on Friedel-Crafts acylation can be proposed.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
To ensure reproducibility:
-
Reagent Quality: Document the source, purity, and lot number of all starting materials and reagents.
-
Reaction Conditions: Precisely control and report reaction temperature, time, and stirring speed.
-
Purification Method: Detail the type of chromatography, stationary and mobile phases, and fraction collection strategy.
-
Characterization: Provide complete analytical data (e.g., ¹H NMR, ¹³C NMR, HRMS, and HPLC purity) to allow for direct comparison by other researchers.
Hypothetical Application in a Cellular Signaling Pathway
Given its structure, this compound could potentially be investigated as an inhibitor of a signaling pathway involved in cell proliferation or inflammation. The following diagram illustrates a hypothetical mechanism of action that could be tested.
Signaling Pathway: Hypothetical Inhibition of a Kinase Pathway
Caption: Hypothetical mechanism of action for the compound as a kinase inhibitor.
Experimental Protocol: Kinase Inhibition Assay
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blot Analysis: Perform Western blotting to measure the phosphorylation status of the target kinase and downstream signaling proteins.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
To ensure reproducibility:
-
Cell Line Authentication: Regularly authenticate the cell line to ensure it has not been misidentified or cross-contaminated.
-
Compound Handling: Prepare fresh stock solutions of the compound and protect from light and repeated freeze-thaw cycles.
-
Assay Conditions: Maintain consistent cell densities, treatment times, and antibody concentrations.
-
Data Reporting: Report all experimental details, including antibody sources and dilutions, and provide representative uncropped blot images.
Conclusion
While direct experimental data on the reproducibility of this compound is currently lacking, a systematic approach to its synthesis, characterization, and biological evaluation is essential for generating reliable and reproducible results. By following the detailed protocols and considerations outlined in this guide, researchers can build a strong foundation for future studies and contribute to a clearer understanding of this compound's potential applications. The principles of meticulous documentation, precise control of experimental parameters, and transparent data reporting are the cornerstones of reproducible science.
References
Comparative Cytotoxicity Analysis of Aromatic Ketones and Related Heterocyclic Compounds
A Guide for Researchers in Drug Discovery and Development
Published: November 2, 2025
This guide provides a comparative analysis of the cytotoxic properties of various aromatic ketones and heterocyclic compounds, offering insights for researchers in oncology and medicinal chemistry. Due to the limited availability of public data on the specific cytotoxicity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this document focuses on structurally related compounds and derivatives that have been evaluated for their anti-cancer activities. The information herein is intended to guide future research and development of novel therapeutic agents.
The compounds discussed are grouped by structural class to facilitate comparison. We will delve into available cytotoxicity data, the methodologies used to obtain this data, and the potential mechanisms of action where such information is available.
I. Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity data for several classes of compounds with some structural relevance to aromatic ketones. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a common measure of a compound's cytotoxic potency.
Table 1: Cytotoxicity of 7-Aza-Coumarine-3-Carboxamides
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7h (a sulfonylamide derivative) | HuTu 80 (duodenal carcinoma) | 2.9 - 5.5 | Doxorubicin | 3.0 ± 0.2 |
| 7o, 7r, 7s (bis(7-azacoumarin-3-carboxamides)) | HuTu 80 (duodenal carcinoma) | 2.9 - 13.8 | Doxorubicin | 3.0 ± 0.2 |
Notably, these compounds exhibited a higher selectivity towards cancer cells compared to normal cell lines, a desirable characteristic for potential anti-cancer agents.[1]
Table 2: Cytotoxicity of Ursolic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| 7b (a 2-amino-4-aryl-pyrimidine derivative) | MCF-7 (breast cancer) | 0.48 ± 0.11 |
| HeLa (cervical cancer) | 0.74 ± 0.13 |
Compound 7b demonstrated potent cytotoxic activity against MCF-7 and HeLa cells, with substantially lower cytotoxicity observed in the non-cancerous LO2 cell line.[2]
Table 3: Comparative Cytotoxicity of Dichlorinated Benzoic Acids
| Compound | Cell Line(s) | Cytotoxicity Comparison |
| 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) | Various mammalian cell lines | Significantly higher cytotoxicity |
| 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) | Various mammalian cell lines | Lower cytotoxicity |
The study on these isomers suggests that the position of the hydroxyl group in relation to the chloro substituents significantly influences the cytotoxic potential.[3]
II. Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using standard in vitro cell viability and proliferation assays. A detailed, generalized protocol for the MTT assay, a common colorimetric assay, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and wells with a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh serum-free medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[1]
-
Formazan Formation: The plates are incubated for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.
III. Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
IV. Concluding Remarks
While direct comparative cytotoxicity data for this compound remains elusive in the reviewed literature, the analysis of related structures provides valuable insights. The potent and selective anti-cancer activity observed for certain 7-aza-coumarine-3-carboxamides and ursolic acid derivatives underscores the potential of developing novel therapeutics based on these scaffolds.[1][2] The isomer-specific cytotoxicity of dichlorinated benzoic acids highlights the critical role of substituent positioning in determining biological activity.[3]
Future research should aim to synthesize and evaluate the cytotoxic profile of this compound and its close analogs against a panel of cancer and non-cancerous cell lines. Mechanistic studies to elucidate the underlying signaling pathways responsible for any observed cytotoxicity will be crucial for the further development of this class of compounds as potential anti-cancer agents.
References
Safety Operating Guide
Proper Disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, emphasizing safety and operational best practices.
I. Immediate Safety and Hazard Identification
-
Acute oral toxicity
-
Skin corrosion/irritation [1]
-
Serious eye damage/eye irritation [1]
-
Specific target organ toxicity (single exposure), causing respiratory tract irritation [1]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:
-
Safety glasses with side-shields or goggles[2]
-
Chemical-resistant gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents)[3]
-
A fully-buttoned lab coat[3]
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][4].
II. Waste Characterization and Segregation
Proper waste segregation is the most critical step in the disposal process. This compound falls into two primary waste categories:
-
Halogenated Organic Compound: The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated organic[5].
-
Carboxylic Acid: The heptanoic acid chain contains a carboxylic acid functional group.
Due to its halogenated nature, this compound requires disposal as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity[6][7].
Table 1: Waste Segregation Summary
| Waste Type | Container Color Code (Example) | Compatible Waste | Incompatible Waste |
| Halogenated Organic Waste | Green | Dichloromethane, Chloroform, other chlorinated, brominated, fluorinated, or iodated organic compounds.[5] | Non-halogenated organic solvents, strong acids, strong bases, oxidizers, reactive metals.[3][6] |
| Non-Halogenated Organic Waste | Black | Acetone, Ethanol, Hexane, Toluene | Halogenated organic solvents, strong acids, strong bases, oxidizers. |
| Aqueous Waste (Acids/Bases) | Blue | Dilute inorganic acids or bases (do not mix). | Halogenated and non-halogenated organic solvents.[5] |
III. Step-by-Step Disposal Procedure
1. Container Selection and Labeling:
-
Select a designated, compatible waste container for halogenated organic waste . These are often clearly labeled and may be color-coded (e.g., green)[5]. The container should be made of a material compatible with chlorinated compounds, such as polyethylene[3].
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors[6].
-
Affix a "Hazardous Waste" label to the container before adding any waste[6][7].
2. Waste Collection:
-
Carefully transfer the this compound waste into the designated halogenated organic waste container.
-
If the compound is in a solid form, avoid creating dust[1]. If it is dissolved in a solvent, the solvent must also be a halogenated organic. If a non-halogenated solvent was used, the entire mixture must still be disposed of as halogenated waste.
-
Keep a detailed log of the contents of the waste container, including the chemical name and approximate quantity[5][7].
-
Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion[8].
-
Keep the container closed at all times, except when adding waste[6][7].
3. Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
-
The storage area should be cool, dry, and well-ventilated[6].
-
Ensure the container is stored in secondary containment to prevent spills[6].
-
Store away from incompatible materials such as acids, bases, and oxidizers[3][8].
4. Arranging for Final Disposal:
-
Once the waste container is full, or if waste has been accumulated for a set period as per your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[1][6].
-
Complete all necessary paperwork, accurately listing the contents of the container.
Important Note on Neutralization: While dilute, non-hazardous carboxylic acids can sometimes be neutralized and disposed of down the drain, this is not an appropriate method for this compound. Its halogenated nature and potential toxicity classify it as a hazardous waste that must be managed by a licensed disposal company[1][9].
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section I.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated halogenated organic waste container[1].
-
For spills of the compound dissolved in a solvent, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the contaminated absorbent material into a sealed container and label it as hazardous waste[6].
-
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Waste segregation decision diagram for the subject compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. laballey.com [laballey.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
